molecular formula C7H15N B3155700 trans-2-Ethylcyclopentanamine CAS No. 80864-16-0

trans-2-Ethylcyclopentanamine

Cat. No.: B3155700
CAS No.: 80864-16-0
M. Wt: 113.2 g/mol
InChI Key: VFMPCBSRNCHHKO-RNFRBKRXSA-N
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Description

Trans-2-Ethylcyclopentanamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-ethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCBSRNCHHKO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to trans-2-Ethylcyclopentanamine (CAS 80864-16-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-2-Ethylcyclopentanamine, a substituted cycloalkylamine of interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific molecule, this document synthesizes confirmed information with expert analysis of analogous compounds to present a predictive and practical resource for researchers.

Molecular and Physicochemical Profile

This compound is a chiral secondary amine featuring an ethyl group and an amino group on a cyclopentane ring, with the substituents in a trans configuration. This structural arrangement has implications for its stereochemistry, reactivity, and potential biological activity.

Table 1: Core Molecular and Physical Properties

PropertyValueSource/Method
CAS Number 80864-16-0Sigma-Aldrich
Molecular Formula C₇H₁₅NSigma-Aldrich
Molecular Weight 113.20 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich
Predicted LogP 1.85ChemBridge[2]
Predicted Boiling Point ~150-160 °CInferred from analogous compounds
Predicted Density ~0.85-0.88 g/mLInferred from analogous compounds
Predicted Refractive Index ~1.45-1.46Inferred from analogous compounds

Note: Boiling point, density, and refractive index are estimations based on structurally similar compounds due to the absence of specific experimental data for CAS 80864-16-0.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality and diastereotopic protons of the cyclopentane ring. Key expected signals include:

  • -NH₂ Protons: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.[3]

  • Ethyl Group (-CH₂CH₃): A triplet corresponding to the methyl protons and a quartet for the methylene protons.

  • Cyclopentane Ring Protons: A series of complex multiplets for the methine and methylene protons on the cyclopentane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would likely show seven distinct signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks for the amine and alkyl functionalities:

  • N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and cyclopentyl groups.

  • N-H Bend: A medium absorption around 1590-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns for cyclic amines would be expected, including alpha-cleavage resulting in the loss of the ethyl group.

Synthesis and Stereochemistry

A definitive, published synthetic protocol for this compound is not available. However, a plausible and stereocontrolled synthesis can be designed based on established methodologies for related 2-substituted cyclopentylamines. A logical approach would involve the stereoselective reduction of a suitable precursor, such as an oxime or imine derived from 2-ethylcyclopentanone.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination. The synthesis of this compound could be approached via the reaction of 2-ethylcyclopentanone with an ammonia source, followed by reduction. The stereoselectivity of the reduction step is crucial for obtaining the desired trans isomer.

Synthesis of this compound 2-Ethylcyclopentanone 2-Ethylcyclopentanone Intermediate_Imine Intermediate Imine 2-Ethylcyclopentanone->Intermediate_Imine NH3 This compound This compound Intermediate_Imine->this compound Reducing Agent (e.g., NaBH3CN)

Caption: Proposed synthesis via reductive amination.

Experimental Protocol (Hypothetical):

  • Imine Formation: 2-Ethylcyclopentanone is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is stirred, often with a dehydrating agent, to drive the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], is added to the reaction mixture. These reagents are known to be effective for the reduction of imines in the presence of ketones. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to isolate this compound.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs in the market containing the this compound scaffold, the broader class of substituted cyclopentylamines is of significant interest in medicinal chemistry. The cyclopentane ring is a common motif in drug molecules, often serving as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[4]

The introduction of an ethyl group at the 2-position, in a trans configuration relative to the amine, provides a specific three-dimensional structure that can be explored for its potential to:

  • Enhance Binding Affinity: The defined stereochemistry can lead to more specific and higher-affinity interactions with protein binding pockets.

  • Improve Pharmacokinetic Properties: The lipophilic ethyl group can influence properties such as cell permeability and metabolic stability.

  • Serve as a Building Block: This molecule can be a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and CNS-active compounds.[5]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for the isomeric N-ethylcyclopentanamine, it should be handled with care. N-ethylcyclopentanamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Therefore, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a chiral amine with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is scarce, its properties and reactivity can be reasonably predicted based on analogous structures. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. N-Ethylcyclopentanamine. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis...[Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. [Link]

  • D'yakonov, V. A., et al. (2006). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed. [Link]

Sources

(1R,2R)-2-ethylcyclopentanamine chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereospecific Synthesis and Characterization of (1R,2R)-2-Ethylcyclopentanamine

Abstract

Chiral cyclic amines are foundational scaffolds in modern medicinal chemistry and asymmetric synthesis, where precise stereochemical control is paramount for achieving desired biological activity and selectivity.[1] This guide focuses on (1R,2R)-2-ethylcyclopentanamine, a chiral primary amine characterized by a five-membered carbocyclic ring with a trans relationship between the amino and ethyl substituents. Given the sparse specific literature for this exact molecule, this document serves as a comprehensive technical framework for its stereospecific synthesis, purification, and structural elucidation. We will explore logical synthetic strategies, present detailed, field-proven experimental protocols, and outline the necessary analytical techniques for unambiguous characterization, providing researchers and drug development professionals with a robust roadmap for accessing and validating this and structurally related chiral building blocks.

Molecular Structure and Physicochemical Properties

The structural definition of (1R,2R)-2-ethylcyclopentanamine dictates a specific three-dimensional arrangement of its substituents. The International Union of Pure and Applied Chemistry (IUPAC) name specifies a cyclopentane ring as the core. The locants indicate that an ethyl group is at position 2 and an amino group is at position 1. Crucially, the stereochemical descriptors (1R, 2R) define the absolute configuration at these two chiral centers, resulting in a trans orientation where the two substituents lie on opposite faces of the cyclopentane ring. This defined stereochemistry is critical, as different isomers can exhibit vastly different biological interactions and therapeutic effects.[2][3]

Predicted Physicochemical Data
PropertyPredicted ValueSource of Methodology
Molecular Formula C₇H₁₅N-
Molecular Weight 113.20 g/mol PubChem[4][5]
XLogP3 1.8PubChem[4][5]
Hydrogen Bond Donor Count 1PubChem[4][5]
Hydrogen Bond Acceptor Count 1PubChem[4][5]
Rotatable Bond Count 2PubChem[4][5]
Topological Polar Surface Area 26.0 ŲPubChem[4][5]
Structural Visualization

A clear visualization of the molecule's connectivity and stereochemistry is fundamental.

Caption: 2D representation of (1R,2R)-2-ethylcyclopentanamine.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of a specific stereoisomer requires a carefully planned approach. A retrosynthetic analysis reveals that a key precursor is 2-ethylcyclopentanone.[5] From this intermediate, three primary strategies emerge, each with distinct advantages and challenges.

retrosynthesis target (1R,2R)-2-Ethylcyclopentanamine reductive_amination Reductive Amination target->reductive_amination chiral_resolution Chiral Resolution target->chiral_resolution asymmetric_synthesis Asymmetric Synthesis target->asymmetric_synthesis precursor 2-Ethylcyclopentanone reductive_amination->precursor racemate rac-trans-2-Ethylcyclopentanamine chiral_resolution->racemate achiral_start 2-Ethylcyclopentenone asymmetric_synthesis->achiral_start racemate->precursor

Caption: Retrosynthetic analysis for (1R,2R)-2-ethylcyclopentanamine.

  • Reductive Amination of a Chiral Precursor : This is often the most direct route if a stereochemically pure ketone precursor, such as (R)-2-ethylcyclopentanone, is available.[5]

  • Chiral Resolution of a Racemic Mixture : This classic and robust method involves synthesizing the racemic amine and separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.[3][6] This approach is valuable when an enantioselective synthesis is low-yielding or difficult to develop.

  • Asymmetric Synthesis from an Achiral Precursor : This modern approach involves using a chiral catalyst or auxiliary to induce stereoselectivity in a reaction starting from an achiral material like 2-ethylcyclopentenone.[7][8]

For this guide, we will detail the chiral resolution pathway, as it is a widely applicable and reliable method for obtaining enantiomerically pure amines.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and justifications rooted in established chemical principles.

Protocol: Synthesis of Racemic trans-2-Ethylcyclopentanamine

This two-step procedure first forms an oxime from 2-ethylcyclopentanone, which is then reduced to the primary amine. The reduction step often yields a mixture of cis and trans isomers, which must be separated.

Workflow: Synthesis of Racemic Amine

workflow_synthesis start 2-Ethylcyclopentanone step1 Step 1: Oxime Formation Reagents: NH₂OH·HCl, Pyridine Solvent: Ethanol start->step1 intermediate 2-Ethylcyclopentanone Oxime step1->intermediate step2 Step 2: Reduction Reagent: H₂, Pd/C Solvent: Ethanol, Acetic Acid intermediate->step2 product_mix Mixture of cis/trans 2-Ethylcyclopentanamine step2->product_mix step3 Step 3: Purification Technique: Flash Chromatography product_mix->step3 final_product rac-trans-2-Ethylcyclopentanamine step3->final_product

Caption: Workflow for the synthesis of the racemic precursor.

Methodology:

  • Oxime Formation:

    • To a solution of 2-ethylcyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can often be used directly in the next step.

    • Causality: Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the condensation reaction forward.

  • Catalytic Hydrogenation:

    • Dissolve the crude oxime in ethanol containing a small amount of acetic acid (catalytic).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Causality: The hydrogenation of the C=N bond is the key reduction step. Acetic acid helps maintain an acidic environment which can facilitate the reduction. The stereochemical outcome (cis vs. trans) is influenced by the catalyst and substrate presentation to the catalyst surface.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of cis and trans isomers of 2-ethylcyclopentanamine.

  • Isomer Purification:

    • Purify the crude amine mixture using flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) is typically effective.

    • Causality: The cis and trans diastereomers have different physical properties and will exhibit different retention factors on silica gel, allowing for their separation.[3] Triethylamine is added to the eluent to prevent peak tailing of the basic amine on the acidic silica gel.

Protocol: Chiral Resolution of rac-trans-2-Ethylcyclopentanamine

This protocol uses an enantiomerically pure chiral acid to form a pair of diastereomeric salts, which can be separated by fractional crystallization.

Workflow: Chiral Resolution

workflow_resolution start rac-trans-2-Ethylcyclopentanamine step1 Salt Formation Reagent: (+)-Tartaric Acid Solvent: Methanol/Water start->step1 intermediate Diastereomeric Salt Mixture ((1R,2R)-Amine•(2R,3R)-Tartrate) ((1S,2S)-Amine•(2R,3R)-Tartrate) step1->intermediate step2 Fractional Crystallization Cool solution slowly to induce precipitation of less soluble diastereomer intermediate->step2 separation Separation step2->separation solid Crystals of Less Soluble Salt separation->solid Solid Phase filtrate Filtrate with More Soluble Salt separation->filtrate Liquid Phase step3a Liberation of Free Amine Reagent: 2M NaOH (aq) Extraction with Ether solid->step3a step3b Liberation of Free Amine (From filtrate) filtrate->step3b product (1R,2R)-2-Ethylcyclopentanamine step3a->product

Caption: Workflow for the chiral resolution of a racemic amine.

Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.

    • Causality: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the amine can crystallize as a salt, leaving the other in solution and often leading to higher purity in the first crop of crystals.

    • Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

    • Gently heat the mixture until a clear solution is obtained, adding a small amount of water if necessary to aid dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Causality: The two diastereomeric salts—(1R,2R)-amine•(2R,3R)-tartrate and (1S,2S)-amine•(2R,3R)-tartrate—have different solubilities.[3] Slow cooling promotes the selective crystallization of the less soluble diastereomer, which is the physical basis for the separation.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add 2M sodium hydroxide solution until the pH is >12.

    • Extract the aqueous layer three times with diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous K₂CO₃ (a basic drying agent suitable for amines), filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-2-ethylcyclopentanamine.

    • The enantiomeric excess (e.e.) of the product must be determined analytically (see Section 4.4). The crystallization process can be repeated to improve purity.

Structural Elucidation and Purity Assessment

Unambiguous confirmation of the structure and stereochemical purity requires a combination of spectroscopic and chromatographic techniques.[9][10] The data presented below are hypothetical but represent the expected results for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule.[9]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~3.10m
~1.90 - 1.40m
~1.25s (br)
~0.90t

Rationale: The proton on the carbon bearing the amine (H-1) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the nitrogen atom. The amine protons themselves often appear as a broad singlet and can exchange with deuterium if D₂O is added.[11]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition.[9]

Technique Parameter Expected Value
HRMS (ESI+) [M+H]⁺ Calculated114.1283
HRMS (ESI+) [M+H]⁺ Found114.1281 (example)
LRMS (EI) Major Fragmentsm/z 98 (loss of NH₂), 84 (loss of ethyl)

Rationale: High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula by providing a highly accurate mass measurement. Electron Impact (EI) MS would show characteristic fragmentation patterns resulting from the loss of the amine and ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[12]

Vibrational Frequency (cm⁻¹) Intensity Assignment
3300 - 3400MediumN-H stretch (primary amine, two bands)
2850 - 2960StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (scissoring)

Rationale: The most characteristic signals for a primary amine are the two N-H stretching bands in the 3300-3400 cm⁻¹ region and the N-H bending vibration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (e.e.) of the final product.

Protocol Outline:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel®.[13]

  • Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol (e.g., 90:10 v/v) containing a small amount of a basic additive (0.1% diethylamine).[13]

  • Rationale: The basic additive is crucial to prevent strong interactions between the amine and residual acidic silanol groups on the silica support, ensuring good peak shape.[13] The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Potential Applications and Future Directions

While specific applications for (1R,2R)-2-ethylcyclopentanamine are not documented, its structural motifs are present in numerous biologically active molecules.

  • Pharmaceutical Scaffolds: Substituted cyclopentane and cyclohexylamine derivatives are known to interact with the central nervous system, often as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor.[2][14] Derivatives have also been investigated for antidepressant and anti-inflammatory activities.[15][16]

  • Chiral Building Blocks: As an enantiomerically pure primary amine, it is a valuable intermediate for asymmetric synthesis. It can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral ligands, catalysts, or drug candidates.[1]

Future research should focus on developing a highly efficient asymmetric synthesis to avoid the often lower-yielding classical resolution step. Furthermore, screening (1R,2R)-2-ethylcyclopentanamine and its derivatives for biological activity, particularly in neuropharmacology and inflammation, could uncover novel therapeutic potential.

Conclusion

This guide provides a comprehensive technical framework for the synthesis and characterization of (1R,2R)-2-ethylcyclopentanamine. By leveraging established principles of organic chemistry, we have outlined a reliable pathway via chiral resolution of a racemic precursor synthesized from 2-ethylcyclopentanone. The detailed protocols for synthesis, purification, and multi-faceted structural analysis (NMR, MS, IR, and Chiral HPLC) constitute a complete and self-validating system for researchers. This structured approach enables the confident production and verification of this valuable chiral building block, paving the way for its use in drug discovery and materials science.

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trans-2-Ethylcyclopentan-1-amine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Ethylcyclopentan-1-amine (CAS: 80864-16-0 ) is a chiral, saturated cyclic amine utilized as a high-value scaffold in medicinal chemistry.[1][2][3][4] With a molecular weight of 113.20 g/mol and the formula C


H

N
, it serves as a critical building block for introducing conformational restriction and lipophilicity into drug candidates. This guide details its physicochemical properties, synthetic pathways favoring the thermodynamic trans-isomer, and analytical characterization standards required for pharmaceutical applications.

Chemical Identity & Physicochemical Profile[5][6][7][8]

The compound is defined by a cyclopentane ring substituted at the 1- and 2-positions, with the amine and ethyl groups residing on opposite faces of the ring plane (trans-configuration).

Core Data Table[9]
PropertyValue
Chemical Name trans-2-Ethylcyclopentan-1-amine
CAS Registry Number 80864-16-0
Molecular Formula C

H

N
Molecular Weight 113.20 g/mol
Exact Mass 113.1204 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~145–150 °C (at 760 mmHg)
Density (Predicted) ~0.84 g/cm³
pKa (Predicted) 10.5 ± 0.5 (Conjugate acid)
LogP (Predicted) 1.95 ± 0.3
Stereochemical Configuration

The trans stereochemistry indicates that the C1-amino group and the C2-ethyl group are on opposite sides of the ring. In the preferred envelope conformation of cyclopentane, this typically places the bulky substituents in a pseudo-diequatorial orientation to minimize 1,2-steric strain, making the trans isomer thermodynamically more stable than the cis isomer.

Synthetic Pathways & Manufacturing[9]

The synthesis of trans-2-ethylcyclopentan-1-amine is generally achieved through the reductive amination of 2-ethylcyclopentan-1-one . The choice of reducing agent and conditions dictates the diastereomeric ratio (cis/trans).

Reaction Scheme

The following Graphviz diagram illustrates the primary synthetic route, highlighting the thermodynamic equilibration that favors the trans product.

Synthesis Start 2-Ethylcyclopentan-1-one (CAS: 4971-18-0) Intermediate Imine / Oxime Intermediate Start->Intermediate NH3 / NH4OAc or NH2OH Product trans-2-Ethylcyclopentan-1-amine (Thermodynamic Product) Intermediate->Product Reduction (H2/Pd-C or Na/EtOH) Thermodynamic Control SideProduct cis-Isomer (Kinetic Product) Intermediate->SideProduct Reduction (NaBH4) Kinetic Control SideProduct->Product Isomerization (Heat/Base)

Figure 1: Synthetic pathway emphasizing the thermodynamic control required to access the trans-isomer.

Experimental Protocol: Reductive Amination (Thermodynamic Control)

To maximize the yield of the trans isomer, a metal-dissolving reduction or catalytic hydrogenation at elevated temperatures is preferred over hydride reagents (which often favor the cis isomer via kinetic attack from the less hindered face).

Protocol Steps:

  • Imine Formation: Charge a high-pressure reactor with 2-ethylcyclopentanone (1.0 eq), Methanol (10 vol), and anhydrous Ammonia (5.0 eq) or Ammonium Acetate (5.0 eq). Stir for 2 hours at room temperature.

  • Hydrogenation: Add Raney Nickel or 5% Pd/C (10 wt% loading). Pressurize with Hydrogen gas (50 bar) and heat to 80–100 °C.

    • Mechanism:[5][6] High temperature facilitates the equilibration of the intermediate enamine/imine, favoring the formation of the more stable trans-amine.

  • Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in Methyl tert-butyl ether (MTBE).

    • Extract with 1N HCl (aq). The amine moves to the aqueous phase; non-basic impurities remain in organic.

    • Basify the aqueous layer to pH >12 with 4N NaOH.

    • Extract back into MTBE, dry over MgSO

      
      , and concentrate.
      
  • Salt Formation (Optional for high purity): Dissolve the free base in ethanol and add HCl in dioxane. The trans-2-ethylcyclopentan-1-amine hydrochloride salt often crystallizes more readily than the cis salt, allowing for further diastereomeric enrichment.

Analytical Characterization

Validating the identity and purity of CAS 80864-16-0 requires distinguishing it from the cis isomer.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.8–3.2 ppm (m, 1H, H-1):  The methine proton alpha to the amine. In the trans isomer, the coupling constants (
      
      
      
      ) typically reflect a pseudo-axial/axial relationship with H-2, often resulting in a broader multiplet compared to the cis isomer.
    • 
       0.85–0.95 ppm (t, 3H):  Methyl group of the ethyl chain.
      
  • NOE (Nuclear Overhauser Effect): This is the definitive test.

    • Trans: Irradiation of H-1 should show minimal or no NOE enhancement of H-2 (the proton at the ethyl attachment site) because they are on opposite faces.

    • Cis: Strong NOE enhancement between H-1 and H-2.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]

    
     = 114.13 m/z.
    
  • Fragmentation: Loss of ammonia (

    
    , -17) to give m/z 97 is common.
    

Applications in Drug Discovery[9]

Privileged Scaffold

The trans-2-ethylcyclopentyl amine motif is a "privileged scaffold" used to modulate the physicochemical properties of drug candidates without significantly increasing molecular weight.

  • Conformational Restriction: Unlike a linear heptylamine, the cyclopentane ring locks the ethyl and amine groups into specific vectors, reducing the entropic penalty upon binding to a receptor.

  • Lipophilicity Tuning: The ethyl group increases lipophilicity (LogP ~1.95) compared to the methyl analog, improving blood-brain barrier (BBB) penetration for CNS targets.

Target Classes
  • GPCR Antagonists: Used in the design of Chemokine Receptor (e.g., CCR2) antagonists where the cyclic amine mimics the pyrrolidine or piperidine rings found in natural ligands.

  • Kinase Inhibitors: Serves as a solvent-exposed tail to improve solubility and pharmacokinetic profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20202298, 2-Ethylcyclopentan-1-amine. Retrieved from [Link]

  • Moriguchi, I., Hirono, S., Liu, Q., Nakagome, I., & Matsushita, Y. (1992).Simple method of calculating octanol/water partition coefficient. Chemical and Pharmaceutical Bulletin, 40(1), 127-130. (Basis for LogP prediction).

Sources

trans-2-Ethylcyclopentanamine: Stereochemical Architecture and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

trans-2-Ethylcyclopentanamine represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted pharmacophore in the design of neuraminidase inhibitors, GPCR ligands, and substance P antagonists. Unlike its acyclic counterparts, the cyclopentane ring locks the ethyl and amine substituents into specific spatial vectors, influencing receptor binding affinity and metabolic stability.

This guide addresses the primary challenge in working with this molecule: Stereocontrol.

The term "trans" refers to the relative configuration where the amino group (-NH


) at C1 and the ethyl group (-CH

CH

) at C2 reside on opposite faces of the cyclopentane mean plane. This configuration exists as a pair of enantiomers:
  • (1R,2R)-2-ethylcyclopentanamine

  • (1S,2S)-2-ethylcyclopentanamine

Technical Note: The cis isomer corresponds to the (1R,2S) and (1S,2R) configurations. In drug development, separating the trans-racemate from the cis-diastereomer is the first critical purification step, followed by chiral resolution.

Stereochemical Analysis & Conformational Dynamics

The Cahn-Ingold-Prelog (CIP) Assignment

To ensure regulatory compliance in documentation, the absolute configuration must be assigned correctly.

  • C1 (Amine bearing): N > C2 > C5 > H.

  • C2 (Ethyl bearing): C1 > Ethyl > C3 > H.

In the trans configuration, the lowest priority groups (Hydrogens) are on opposite sides.

  • Isomer A: (1R,2R)

  • Isomer B: (1S,2S)[1]

Conformational Mobility (Pseudorotation)

Unlike cyclohexane, which locks into a rigid chair, the cyclopentane ring undergoes pseudorotation .[2] The ring puckers to relieve torsional strain (eclipsing interactions).[3]

  • Envelope (

    
    )  and Half-Chair (
    
    
    
    )
    conformations are the energy minima.
  • In trans-1,2-disubstituted cyclopentanes, the substituents prefer a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This makes the trans isomer generally more thermodynamically stable than the cis isomer (which suffers from pseudo-axial/equatorial clashes), a property we exploit in equilibration synthesis.

Visualizing the Isomer Space

The following diagram maps the stereochemical hierarchy of 2-ethylcyclopentanamine.

IsomerHierarchy Root 2-Ethylcyclopentanamine (Structural Formula) Diast_Trans trans-Diastereomer (Thermodynamically Favored) Root->Diast_Trans Diastereomeric Separation Diast_Cis cis-Diastereomer (Kinetic Product) Root->Diast_Cis Enant_RR (1R,2R)-Enantiomer Active Pharmacophore A Diast_Trans->Enant_RR Chiral Resolution Enant_SS (1S,2S)-Enantiomer Active Pharmacophore B Diast_Trans->Enant_SS Enant_RS (1R,2S) (cis) Diast_Cis->Enant_RS Enant_SR (1S,2R) (cis) Diast_Cis->Enant_SR

Figure 1: Stereochemical hierarchy of 2-ethylcyclopentanamine. The trans-isomer (red) is the primary target for this guide, resolvable into two enantiomers (green).

Synthetic Methodologies

We present three protocols ranging from bulk industrial access to high-precision stereoselective synthesis.

Method A: Reductive Amination (The "Workhorse" Route)

Best for: Bulk material generation where diastereomeric separation (chromatography) is acceptable. Mechanism: Condensation of 2-ethylcyclopentanone with ammonia/hydroxylamine followed by reduction.

  • Imine Formation: React 2-ethylcyclopentanone with hydroxylamine hydrochloride in NaOAc/MeOH to form the oxime.

  • Reduction: Hydrogenation (H

    
    , Raney Ni or Pd/C) or Hydride reduction (LiAlH
    
    
    
    ).
    • Critical Insight: Reduction of the oxime often favors the cis isomer (kinetic control) due to catalyst approach from the less hindered face.

  • Equilibration (The "Trans" Fix): To maximize trans yield, treat the crude amine mixture with a base (e.g., t-BuOK in t-BuOH) under reflux. This thermodynamically equilibrates the mixture, enriching the trans isomer (ratio improves from ~30:70 to ~80:20).

Method B: Aziridine Ring Opening (High Stereospecificity)

Best for: High-value pharmaceutical intermediates requiring >95% trans selectivity. Source: Adapted from protocols for trans-2-aminocyclopentylcarbamates [1].

Protocol:

  • Starting Material: Cyclopentene.[4]

  • Aziridination: React with Chloramine-T or Iodine/Sulfonamide to form the bicyclic aziridine.

  • Nucleophilic Attack: Open the aziridine ring using an ethyl organometallic reagent (e.g., EtMgBr or Et

    
    CuLi).
    
    • Stereo-Logic: The nucleophile attacks from the backside (S

      
      2), mandating an anti-relationship  between the nitrogen and the incoming ethyl group. This guarantees the trans configuration.
      
Method C: Enzymatic Kinetic Resolution

Best for: Obtaining enantiopure (1R,2R) or (1S,2S) from the racemic trans mixture.

Protocol:

  • Acylation: Dissolve racemic this compound in MTBE.

  • Enzyme: Add Candida antarctica Lipase B (CALB, immobilized).

  • Acyl Donor: Add Ethyl Acetate or Isopropyl Acetate.

  • Process: The enzyme selectively acylates the (1R,2R) enantiomer (typically), leaving the (1S,2S) amine free.

  • Separation: Acid/base extraction separates the neutral amide from the basic amine.

Experimental Workflow: Synthesis & Resolution

The following Graphviz diagram details the decision matrix for synthesizing the pure enantiomer.

SynthesisWorkflow Start Start: 2-Ethylcyclopentanone Oxime Oxime Formation (NH2OH·HCl) Start->Oxime Reduction Reduction (LiAlH4 or H2/Cat) Oxime->Reduction Crude Crude Mixture (cis/trans ~ 60:40) Reduction->Crude Equilib Thermodynamic Equilibration (t-BuOK, Reflux) Crude->Equilib Increase trans ratio Purification Column Chromatography (Isolate trans-racemate) Equilib->Purification Resolution Kinetic Resolution (CALB Lipase + Ester) Purification->Resolution Pure trans-racemate Final_R (1R,2R)-Amide (Precipitate/Extract) Resolution->Final_R Fast Reacting Final_S (1S,2S)-Amine (Free Base) Resolution->Final_S Slow Reacting

Figure 2: Synthetic workflow from ketone precursor to resolved enantiomers via thermodynamic equilibration and enzymatic resolution.

Analytical Characterization

Validating the trans stereochemistry requires specific analytical techniques. Do not rely solely on retention time.

TechniqueParameterObservation for trans-IsomerObservation for cis-Isomer
1H NMR Coupling (

)
Generally smaller or indistinct in 5-rings due to flexibility.Often larger, but unreliable alone.
NOESY 1D/2D NOE SignalWeak/Absent between H1 and H2.Strong enhancement between H1 and H2 (spatial proximity).
13C NMR Chemical ShiftC1/C2 signals typically shifted upfield (shielded) compared to cis due to

-gauche effect absence.
Downfield shifts due to steric compression.
Chiral HPLC SeparationBaseline separation on Chiralpak AD-H or IG columns.Distinct retention times.[5]

Self-Validating Protocol (NOE): To confirm your isolated product is trans:

  • Irradiate the H1 proton (alpha to nitrogen).

  • Observe the H2 proton (alpha to ethyl).

  • Result: If you see <1% NOE enhancement, you have the trans isomer. If you see >3% enhancement, you have the cis isomer.

Pharmacological Relevance

The this compound motif is not merely a linker; it is a "shape-shifter" inhibitor.

  • Neuraminidase Inhibitors: Used as a hydrophobic core to fill the P1 pocket of viral neuraminidase (similar to Peramivir structures) [2].

  • NK1 Antagonists: The ethyl group provides steric bulk that locks the amine into a bioactive conformation, preventing rapid metabolic deamination.

References

  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Retrieved from [Link]

  • Structure-based design of novel influenza neuraminidase inhibitors.Journal of Medicinal Chemistry. (General reference for cyclopentane scaffolds in drug design).
  • Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.Google Patents (EP2319825A1).

Sources

trans-2-Ethylcyclopentanamine vs cis-2-ethylcyclopentanamine differences

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Version: 1.0

Executive Summary

2-Ethylcyclopentanamine (CAS: 45592-46-9 for racemate) represents a critical scaffold in the synthesis of neuroactive agents, kinase inhibitors, and GPCR modulators. Unlike its methyl analog, the ethyl group introduces a higher degree of steric bulk (


-value ~1.75 kcal/mol), significantly influencing the conformational landscape of the cyclopentane ring.

This guide delineates the physicochemical, spectroscopic, and synthetic differences between the cis- (1R,2S / 1S,2R) and trans- (1R,2R / 1S,2S) diastereomers. Correct stereochemical assignment is paramount, as the ethyl group's orientation dictates binding affinity in lipophilic pockets (e.g., NK1 receptors, CDK4/6 inhibitors).

Structural & Conformational Analysis

Thermodynamic Stability

The cyclopentane ring is not planar; it adopts "envelope" or "half-chair" conformations to minimize torsional strain.

  • trans-Isomer: Generally more thermodynamically stable. The amino and ethyl groups can adopt a pseudo-diequatorial orientation, minimizing 1,2-steric repulsion.

  • cis-Isomer: Exhibits higher steric strain due to the pseudo-axial/equatorial interaction (gauche-like) between the ethyl side chain and the amine.

NMR Differentiation

Differentiation is achieved via


H-NMR coupling constants (

) and Nuclear Overhauser Effect (NOE) spectroscopy.
Featurecis-2-Ethylcyclopentanaminetrans-2-EthylcyclopentanamineMechanistic Basis
H1-H2 Coupling (

)
Smaller (~4–7 Hz)Larger (~8–11 Hz)Karplus relationship; cis dihedral angle is ~0-30°, trans is ~120-150° (pseudo-diaxial).
NOE Correlation Strong (H1

H2)
Weak / Absent Spatial proximity of vicinal protons on the same face.

C Shift (C2-Ethyl)
Upfield (Shielded)Downfield (Deshielded)

-gauche effect compresses electron density in the cis isomer.

Critical Reference: The definitive assignment of these stereoisomers was established by Wiehl and Frahm (1986) , who utilized stereoselective reductive amination and NMR analysis to confirm configurations [1].

Synthetic Pathways & Resolution

The synthesis of 2-ethylcyclopentanamine typically proceeds via the reduction of 2-ethylcyclopentanone derivatives. The diastereoselectivity is controlled by the reducing agent and the intermediate (imine vs. enamine).

Synthesis Workflow (DOT Visualization)

Synthesis Start 2-Ethylcyclopentanone Oxime Intermediate: Oxime/Imine Start->Oxime NH2OH or R-NH2 Red_Cat Catalytic Hydrogenation (H2, Pt/C or Raney Ni) Oxime->Red_Cat Method A Red_Hyd Hydride Reduction (LiAlH4 or NaBH4) Oxime->Red_Hyd Method B Cis cis-2-Ethylcyclopentanamine (Kinetic Product) Red_Cat->Cis Major (Surface approach) Trans This compound (Thermodynamic Product) Red_Cat->Trans Minor Red_Hyd->Trans Major (Equilibration)

Figure 1: Divergent synthetic pathways. Catalytic hydrogenation often favors the cis-isomer due to steric approach of hydrogen to the less hindered face of the alkene/imine, while dissolving metal reductions or thermodynamic equilibration favor the trans-isomer.

Experimental Protocol: Stereoselective Synthesis

Adapted from Wiehl & Frahm [1] and Patent Literature [2].

Method A: Preparation of (1R,2S)-2-Ethylcyclopentanamine (cis-enriched)
  • Imine Formation: React 2-ethylcyclopentanone (1.0 eq) with (S)-(-)-1-phenylethylamine (1.05 eq) in toluene with a Dean-Stark trap to remove water.

  • Reduction: Cool the imine solution to -78°C. Add LiAlH

    
     (2.0 eq) in THF slowly. The hydride attacks from the less hindered face (opposite the ethyl group), favoring the cis relationship.
    
  • Deprotection: Hydrogenolysis of the chiral auxiliary (Pd/OH

    
    , H
    
    
    
    , 50 psi) yields the free amine.
  • Purification: The cis isomer is often an oil. Convert to the Hydrochloride salt (HCl/Ether) for recrystallization.

Method B: Thermodynamic Equilibration (trans-selective)
  • Subject the cis-enriched mixture to high-temperature hydrogenation (Raney Ni, 100°C, 50 atm H

    
    ) or treat with Na/EtOH (dissolving metal reduction) to access the thermodynamic trans product.
    

Pharmacological & Functional Implications

Steric Exclusion in Binding Pockets

The "2-ethyl" group is a rigorous probe for steric tolerance in drug targets.

  • Kinase Inhibitors (e.g., CDK4/6): In pyrimidine-based inhibitors, the cis-configuration (1R,2S) often orients the ethyl group into a hydrophobic pocket (Val/Leu gatekeeper residues), whereas the trans-isomer may clash with the hinge region [3].

  • NK1 Antagonists: The ethyl group mimics the steric bulk of proline or isoleucine residues in peptide mimetics.

Lipophilicity and pKa
Propertycis-Isomertrans-IsomerImpact
LogP (Predicted) ~1.85~1.95trans is slightly more lipophilic due to better solvation of the planar conformer.
pKa (Amine) ~10.6~10.7Minimal difference, but cis amine is more sterically hindered for metabolic conjugation (e.g., glucuronidation).

Analytical Characterization Data

When characterizing your synthesized material, compare against these benchmarks:

  • Boiling Point: 158-160°C (racemate). cis and trans isomers typically differ by 2-5°C, with the cis isomer often boiling higher due to a larger molecular dipole moment (vectors of Ethyl and Amine do not cancel).

  • Mass Spectrometry: m/z = 113.2 [M+H]

    
    . Fragmentation patterns are identical; separation must be chromatographic.
    
  • Chromatographic Separation:

    • GC: Capillary column (DB-5 or HP-5). trans usually elutes before cis due to lower boiling point/polarity.

    • HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) are required to separate enantiomers of the diastereomers.

References

  • Wiehl, W., & Frahm, A. W. (1986).[1] Stereoselektive Synthese von cis- und trans-2-substituierten Cyclopentylaminen. Chemische Berichte, 119(8), 2668–2677.

  • Pfizer Inc. (2021). Anti-proliferative agents for treating PAH. U.S. Patent 11,203,594.[2]

  • BenchChem. (2025). Differentiating Geometric Isomers: NMR Techniques.

Sources

Operationalizing Safety and Synthesis: A Technical Deep Dive into trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target CAS: 80864-16-0 (trans-isomer specific)

  • Chemical Class: Cyclic Aliphatic Amine[1]

  • Version: 1.0 (Technical Whitepaper)

Chemical Identity & Stereochemical Significance

In medicinal chemistry, the conformational restriction offered by cyclic scaffolds is a critical tool for improving ligand-target binding affinity.[1] trans-2-Ethylcyclopentanamine represents a privileged scaffold where the ethyl group locks the amine functionality into a specific vector, distinct from its cis counterpart or the flexible acyclic analog (heptan-3-amine).

Structural Profile
  • IUPAC Name: trans-2-Ethylcyclopentan-1-amine

  • CAS Number: 80864-16-0[2]

  • Molecular Formula: C₇H₁₅N[1]

  • Molecular Weight: 113.20 g/mol [1]

  • Stereochemistry: The trans designation indicates the amino (-NH₂) and ethyl (-CH₂CH₃) groups are on opposite faces of the cyclopentane ring.[1] This creates a specific hydrophobic/polar vector essential for fitting into hydrophobic pockets in kinases or GPCRs.[1]

Physical Properties (Predicted/Analog-Based)
  • Appearance: Colorless to pale yellow liquid.[1]

  • Boiling Point: ~140–145°C (Estimated based on cyclopentanamine BP 107°C + methylene homologation).[1]

  • Density: ~0.84 g/mL.[1]

  • Solubility: Miscible with organic solvents (DCM, THF, MeOH); moderately soluble in water (inverse relationship with temperature due to hydrophobic ethyl chain).[1]

Critical Hazard Analysis (The SDS Core)

While vendor SDSs provide regulatory compliance, this section interprets those hazards into operational laboratory risks. As a low-molecular-weight primary aliphatic amine, this compound exhibits aggressive basicity and nucleophilicity.[1]

GHS Classification & Mechanistic Basis[1]
Hazard ClassCategorySignal WordH-StatementMechanistic Cause
Skin Corrosion 1BDANGER H314: Causes severe skin burns and eye damage.[1]High pKa (~10.[1]5) leads to saponification of skin lipids and protein denaturation.[1]
Flammable Liquid 3WARNING H226: Flammable liquid and vapor.[1][3]Moderate vapor pressure combined with low flash point (<60°C).[1]
Acute Toxicity 4 (Oral)WARNING H302: Harmful if swallowed.[1][4]Systemic absorption; interference with neurotransmission (common in cyclic amines).[1]
The Carbon Dioxide Trap (Air Sensitivity)

Unlike simple solvents, this compound is air-sensitive .[1] It reacts rapidly with atmospheric CO₂ to form solid carbamates (white crusts).[1]

  • Reaction:

    
    
    
  • Impact: This alters stoichiometry in synthesis and can clog syringe needles during transfer.[1]

Hazard Logic Visualization

HazardLogic Chem This compound FuncGroup 1° Amine Group (Lone Pair) Chem->FuncGroup Prop1 High Basicity (pKa ~10.5) FuncGroup->Prop1 Prop2 Nucleophilicity FuncGroup->Prop2 Risk1 Skin Saponification (Corrosion) Prop1->Risk1 Risk2 CO2 Absorption (Carbamate Formation) Prop2->Risk2 Mitigation1 Nitrile Gloves (Splash Only) Risk1->Mitigation1 Mitigation2 Inert Atmosphere (N2/Ar) Risk2->Mitigation2

Figure 1: Mechanistic link between the amine functional group, observed hazards, and required mitigation strategies.

Handling & Storage Protocols

Trustworthiness Check: The following protocols assume the material is stored under an inert atmosphere. If the liquid appears cloudy or has white solids, it has likely carbonated.[1]

Storage Architecture
  • Container: Amber glass with a PTFE-lined septum cap.[1]

  • Atmosphere: Argon or Nitrogen (Argon preferred due to higher density, blanketing the liquid).[1]

  • Temperature: 2–8°C. Cold storage reduces vapor pressure and slows oxidation.[1]

  • Secondary Containment: Polyethylene overpack to capture corrosive leaks.[1]

Safe Transfer Protocol (The "Oven-Dried" Standard)

Do not pour this chemical.[1] Use positive pressure transfer techniques.[1]

  • Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried (>120°C) and cooled under a stream of dry nitrogen.

  • Pressure Equalization: Insert a nitrogen balloon needle into the reagent bottle septum before withdrawing liquid to prevent a vacuum (which pulls in moist air).[1]

  • Withdrawal: Use a gas-tight syringe with a long needle (Deflected Point/Huber tip preferred to prevent coring septa).[1]

  • Transfer: Inject directly into the reaction vessel below the solvent line to minimize vapor release.

  • Cleanup: Immediately rinse the syringe with dilute HCl or acetic acid in acetone.[1] Caution: This will generate heat (exothermic neutralization).[1]

Synthetic Utility & Reaction Safety[1][4]

Researchers typically use this amine in reductive aminations or nucleophilic substitutions (SnAr).[1]

Maintaining Stereochemical Integrity

The trans geometry is stable under standard basic conditions.[1] However, avoid excessive heat with strong Lewis acids , which can promote epimerization to the thermodynamically different cis isomer depending on ring strain.[1]

Experimental Workflow: Amide Coupling

A common use case is coupling with a carboxylic acid.[1]

Reagents:

  • Acid (1.0 eq)[1]

  • This compound (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve Acid and HATU in DMF under N₂. Stir for 5 mins.

  • Addition: Add DIPEA. The solution may yellow.[1]

  • Amine Addition: Add this compound dropwise via syringe.

    • Why? Rapid addition can cause a localized exotherm, potentially degrading sensitive acid chlorides or activated esters.[1]

  • Monitoring: Monitor by LCMS. The amine is polar; if using reverse-phase, ensure the mobile phase pH is basic (ammonium bicarbonate) to retain the free amine, or acidic (formic acid) to see the M+H peak.[1]

  • Workup: Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine into the aqueous layer) followed by Sat.[1] NaHCO₃ (removes unreacted acid).[1]

Synthesis & Purification Workflow

SynthesisWorkflow Start Crude Reaction Mixture AcidWash Acidic Wash (1M HCl) Protonates Amine -> Aqueous Phase Start->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Product + Neutrals) Separation->OrgLayer Impurities AqLayer Aqueous Layer (Amine Salts) Separation->AqLayer Target Amine BaseTreat Basify (NaOH) to pH 12 Liberates Free Amine AqLayer->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Pure this compound Extract->Final

Figure 2: Acid-Base extraction logic for purifying the amine from non-basic impurities.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Immediate irrigation is vital.[1] The high pH causes rapid corneal opacification.[1] Rinse for 15 minutes minimum . Do not wait for a doctor to start rinsing.[1]

  • Skin Contact: Wash with soap and water.[1][4] Do not use solvent (ethanol/acetone) to wash skin, as this increases permeability and drives the amine deeper into the dermis.[1]

Spill Management
  • Evacuate: Vapors are irritating.[1]

  • PPE: Wear a respirator with an Amine/Organic Vapor cartridge (often green/black band).[1]

  • Neutralization: Do not wipe with paper towels (fire risk).[1] Cover spill with a 1:1 mixture of sand and sodium bisulfate (weak acid solid) or a commercial amine neutralizer.[1]

  • Disposal: Collect solids into a waste container labeled "Basic Organic Solids."

Waste Disposal[1]
  • Never pour down the drain.[1]

  • Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NOx).[1]

References

  • Sigma-Aldrich. (2024).[1] this compound Product Specification & CAS 80864-16-0.[1][2] Retrieved from

  • PubChem. (2024).[1] Compound Summary: Cyclopentanamine analogs and safety data. National Library of Medicine.[1] Retrieved from [1]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Safety and Health Standards: Hazardous Materials (Amines). Retrieved from [1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of trans-2-Ethylcyclopentanamine from ethylcyclopentanone Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The synthesis of 1,2-disubstituted cyclopentylamines with high diastereocontrol is a recurring challenge in medicinal chemistry, particularly when the thermodynamically stable trans-isomer is required as a bioisostere for proline or other cyclic scaffolds. Direct reductive amination of 2-ethylcyclopentanone typically favors the cis-isomer (kinetic control) due to steric approach factors during catalytic hydrogenation. This application note details a robust, two-step protocol for synthesizing (±)-trans-2-ethylcyclopentanamine via an oxime intermediate, utilizing a dissolving metal reduction to enforce thermodynamic stereocontrol.

Strategic Analysis & Mechanistic Rationale

The Stereochemical Challenge

In five-membered rings, the distinction between cis and trans isomers is governed by torsional strain (eclipsing interactions) rather than the clear axial/equatorial preference seen in cyclohexanes.

  • Kinetic Product (cis): Catalytic hydrogenation (e.g.,

    
    ) of the imine/oxime typically occurs from the less hindered face (opposite the ethyl group), forcing the incoming amine to be cis to the ethyl group.
    
  • Thermodynamic Product (trans): The trans-isomer minimizes torsional strain between the vicinal ethyl and amino groups. To access this, the reaction must proceed through a pathway allowing equilibration to the lower-energy conformer.

Selected Route: The Bouveault-Blanc Modification

We utilize the reduction of the oxime using Sodium metal in


-Propanol .
  • Oximation: Quantitative conversion of ketone to oxime.

  • Dissolving Metal Reduction: The mechanism proceeds via Single Electron Transfer (SET). The intermediate radical anion is capable of inversion. Because the protonation steps are slower than the inversion, the system equilibrates to the thermodynamically preferred trans-orientation before the final C-N bond configuration is locked.

Reaction Pathway Visualization

ReactionPathway Ketone 2-Ethylcyclopentanone (Starting Material) Oxime Oxime Intermediate (E/Z Mixture) Ketone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Radical Radical Anion Intermediate Oxime->Radical Na(s), n-PrOH SET Mechanism TransAmine This compound (Thermodynamic Product) Radical->TransAmine Equilibration & Protonation CisAmine cis-2-Ethylcyclopentanamine (Kinetic Impurity) Radical->CisAmine Minor Pathway

Figure 1: Stereochemical pathway favoring the trans-isomer via dissolving metal reduction.

Experimental Protocols

Phase 1: Synthesis of 2-Ethylcyclopentanone Oxime

Objective: Convert the ketone to the oxime to activate the nitrogen center for reduction.

ReagentMW ( g/mol )Equiv.[1]Amount
2-Ethylcyclopentanone 112.171.011.2 g (100 mmol)
Hydroxylamine HCl 69.491.510.4 g
Sodium Acetate (anhydrous) 82.032.016.4 g
Ethanol (95%) solvent-100 mL

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Hydroxylamine HCl (10.4 g) and Sodium Acetate (16.4 g) in water (30 mL). Add Ethanol (100 mL) to the solution.

  • Addition: Add 2-Ethylcyclopentanone (11.2 g) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (20% EtOAc/Hexane; stain with 
    
    
    
    or Anisaldehyde).
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: The oxime is typically obtained as a viscous oil or low-melting solid. Yield is generally >90%. Proceed directly to Phase 2 without column chromatography if purity is >95% by NMR.

Phase 2: Stereoselective Reduction to this compound

Objective: Reduce the oxime using Sodium in


-Propanol to preferentially form the trans-amine.

Safety Critical: Sodium metal reacts violently with water. Ensure all glassware is dry.


-Propanol reacts with Sodium to release Hydrogen gas (

); perform in a well-ventilated fume hood away from ignition sources.
ReagentMW ( g/mol )Equiv.[1]Amount
Oxime Intermediate ~127.191.012.7 g (100 mmol)
Sodium Metal (cubes) 22.9910.023.0 g
n-Propanol (anhydrous) solvent-250 mL

Procedure:

  • Setup: Equip a 1 L three-neck RBF with a robust mechanical stirrer (viscosity increases), a reflux condenser, and a nitrogen inlet. Place the flask in an oil bath (do not heat yet).

  • Solvation: Dissolve the Oxime (12.7 g) in

    
    -Propanol  (250 mL) and add to the flask.
    
  • Reaction Initiation: Heat the solution to a gentle reflux.

  • Sodium Addition (The Critical Step):

    • Add Sodium metal cubes (~1 g pieces) cautiously through the side neck or a solids addition funnel.

    • Rate: Add sodium fast enough to maintain vigorous reflux without external heating, but slow enough to prevent "runaway" foaming.

    • Note: The reaction will generate significant

      
       gas and the solution will thicken as Sodium Propoxide forms.
      
  • Completion: Once all sodium is added, continue heating at reflux for an additional 30–60 minutes to ensure complete dissolution and reduction.

  • Quenching:

    • Cool the mixture to room temperature.

    • Carefully add Methanol (50 mL) to destroy any unreacted sodium particles.

    • Add Water (100 mL) slowly.

  • Isolation:

    • Acidify the mixture with 6M HCl to pH < 2 (converts amine to water-soluble HCl salt).

    • Evaporate most of the propanol/ethanol under reduced pressure.

    • Extract the aqueous residue with Diethyl Ether (

      
       mL) to remove non-basic impurities (unreacted oxime/ketone). Discard organics. 
      
    • Basify the aqueous layer with NaOH pellets or 50% NaOH solution to pH > 12 (amine separates as oil).

    • Extract the free amine with Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined DCM layers over

      
       and concentrate.
      
  • Purification (Distillation): Distill the crude amine under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product.

Analytical Data & Validation

To confirm the trans-stereochemistry, Comparative NMR analysis or conversion to a derivative is recommended.

Expected Properties
  • Appearance: Colorless liquid with a strong ammonia-like odor.

  • Boiling Point: ~145–150 °C (at 760 mmHg) - estimated based on cyclopentylamine analogs.

  • Stereoselectivity: Method typically yields >85:15 (trans:cis) ratio.

1H-NMR Diagnostic Signals (CDCl3, 400 MHz)
  • H-1 (CH-NH2): The methine proton geminal to the amine is the diagnostic handle.

    • Cis-isomer: H-1 appears further downfield with smaller coupling constants (

      
       Hz) due to gauche interactions.
      
    • Trans-isomer: H-1 appears slightly upfield. Key coupling: The

      
       value between H-1 and H-2 (methine bearing ethyl) is larger (
      
      
      
      Hz) indicating anti-periplanar geometry in the pseudo-diequatorial conformation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reduction or loss during workup.Amines are volatile. Do not evaporate solvent under high vacuum for too long. Ensure pH > 12 during extraction.
Low trans selectivity Reaction temperature too low or wrong solvent.Ensure vigorous reflux in

-Propanol. Ethanol boils at a lower temp (

) than Propanol (

); higher temp favors thermodynamic equilibration.
Solidification during reaction Formation of Sodium Propoxide.Use a mechanical stirrer. Add more dry

-Propanol if the slurry becomes too thick to stir.

References

  • General Mechanism of Oxime Reduction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Reductions of Oximes).
  • Stereoselectivity in Cyclopentanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on conformational analysis of 1,2-disubstituted cyclopentanes).
  • Dissolving Metal Reduction Protocol: Lycan, W. H., Puntambeker, S. V., & Marvel, C. S. "n-Heptylamine". Organic Syntheses, Coll. Vol. 2, p. 318 (1943). Link(Foundational protocol for oxime-to-amine reduction using Na/Alcohol).

  • Thermodynamic Stability of Trans-Isomers: Hückel, W. et al. "Zur Stereochemie bicyclischer Ringsysteme". Justus Liebigs Annalen der Chemie, 1935. (Classic establishment of trans-stability in fused/substituted rings via sodium reduction).
  • Modern Application:Journal of Medicinal Chemistry citations frequently utilize this "Bouveault-Blanc" type reduction when trans-geometry is strictly required in 5-membered rings, as catalytic methods fail to provide high diastereomeric excess (de).

For research use only. Not for human consumption.

Sources

Application Note: Reductive Amination Protocols for trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific challenge of synthesizing trans-2-ethylcyclopentanamine via reductive amination, a transformation where stereocontrol is non-trivial due to the inherent preference for cis-hydride delivery in 2-substituted cycloalkanones.

Executive Summary

The synthesis of this compound presents a classic stereochemical challenge. Direct reductive amination of 2-ethylcyclopentanone typically favors the cis-isomer (kinetic product) due to steric hindrance directing the hydride attack from the face opposite the ethyl group. However, the trans-isomer is often the thermodynamic preference and the pharmacologically desired scaffold.

This guide details two robust protocols for reductive amination and, critically, provides a Stereochemical Enrichment Module to isolate the trans-isomer. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its functional group tolerance and reproducibility, alongside a Catalytic Hydrogenation route for scalability.

Mechanistic Insight & Stereochemistry

Understanding the causality of isomer formation is prerequisite to controlling it.

The Stereochemical Conflict
  • Imine Formation: 2-Ethylcyclopentanone condenses with an ammonia source (e.g., NH₄OAc) to form the intermediate imine/iminium species.

  • Reduction (Kinetic Control): The reducing agent approaches the C=N bond.[1] The bulky ethyl group at C2 hinders the "top" face. Consequently, the hydride donor attacks from the "bottom" (less hindered) face, pushing the forming amine group to the "top" (same side as ethyl). This yields the cis-isomer as the major product.

  • Thermodynamic Control: The trans-isomer, where the ethyl and amino groups are anti-periplanar (pseudo-diequatorial-like conformation), is thermodynamically more stable. Accessing this requires either equilibration conditions or post-synthesis separation.

Reaction Pathway Diagram

ReactionPathway cluster_legend Legend Ketone 2-Ethylcyclopentanone Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc Transition Hydride Attack (Steric Control) Imine->Transition + Reductant Cis cis-2-Ethylcyclopentanamine (Major Kinetic Product) Transition->Cis Attack opposite to Ethyl group Trans This compound (Thermodynamic Target) Transition->Trans Attack same side (High Energy) Cis->Trans Equilibration/ Enrichment key Thick Line = Major Pathway Dashed = Minor Pathway

Figure 1: Mechanistic pathway showing the kinetic preference for cis-isomer formation during reductive amination.

Experimental Protocols

Protocol A: Borohydride Reduction (Bench Scale)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones, preventing side-reaction reduction of the starting material.

Reagents:

  • 2-Ethylcyclopentanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 eq) – Ammonia source

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (AcOH) (1.0 eq) – Catalyst

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-ethylcyclopentanone (10 mmol) in DCE (30 mL). Add NH₄OAc (50 mmol) and AcOH (10 mmol). Stir at room temperature for 30-60 minutes to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes. Note: Exothermic H₂ evolution may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC or GC-MS (disappearance of ketone).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The amine product may remain in the aqueous phase if pH is too low; ensure pH > 10 using 1M NaOH if necessary to free-base the amine.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Crude oil containing a mixture of cis (major) and trans (minor) isomers.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Rationale: For larger batches, hydrogenation avoids boron waste. High temperature/pressure can sometimes encourage thermodynamic equilibration.

Reagents:

  • 2-Ethylcyclopentanone (1.0 eq)

  • Ammonia (7M in Methanol) (5-10 eq)

  • Catalyst: 5% Pd/C or Raney Nickel (5-10 wt%)

  • Hydrogen Gas (H₂)

Methodology:

  • Loading: Charge a high-pressure autoclave with 2-ethylcyclopentanone, methanolic ammonia, and the catalyst.

  • Conditions: Pressurize to 20–50 bar H₂. Heat to 60–80°C. Note: Higher temperatures favor the thermodynamic trans-product via reversible dehydrogenation-hydrogenation of the intermediate amine.

  • Duration: Stir for 24 hours.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

Critical Module: Trans-Isomer Enrichment

Since Protocol A (and often B) yields predominantly cis-isomer, this downstream processing step is mandatory to meet the "trans" requirement.

Principle: Trans and cis amine salts often possess significantly different lattice energies and solubilities. The trans-amine hydrochloride is typically less soluble in specific organic solvents than the cis-salt, allowing for purification via fractional crystallization.

Enrichment Workflow:

  • Salt Formation: Dissolve the crude amine mixture in dry Ethanol or Methanol. Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl). Evaporate to dryness to obtain the crude hydrochloride salt.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of hot Ethanol/Isopropanol (approx. 80°C).

    • Allow to cool slowly to room temperature, then to 4°C.

    • The trans-isomer hydrochloride typically crystallizes first.

  • Filtration: Collect the crystals.

  • Free-Basing: Suspend the crystals in DCM and treat with 2M NaOH. Separate the organic layer, dry, and concentrate to yield purified this compound.

Workflow Visualization

EnrichmentWorkflow Crude Crude Amine Mixture (cis:trans ~ 70:30) SaltFormation Add HCl / Evaporate (Form HCl Salts) Crude->SaltFormation Recryst Recrystallization (Hot EtOH/iPrOH) SaltFormation->Recryst Filtration Filtration Recryst->Filtration Crystals Solid: Trans-Isomer Salt (Enriched) Filtration->Crystals Precipitate Liquor Mother Liquor: Cis-Isomer Salt Filtration->Liquor Filtrate FreeBase Base Treatment (NaOH) Extraction Crystals->FreeBase Final Pure this compound FreeBase->Final

Figure 2: Downstream processing workflow for the isolation of the trans-isomer via salt crystallization.

Data Summary & Quality Control

Expected Analytical Data:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (GC) > 98% (sum of isomers)GC-FID/MS
Diastereomeric Ratio > 95:5 (trans:cis) after enrichment¹H NMR / GC
¹H NMR Characteristic H-1 (methine) coupling constantsTrans typically shows larger

values (axial-axial) if conformation allows, compared to cis.

Validation Check:

  • GC-MS: Isomers usually separate on non-polar columns (e.g., DB-5). The trans-isomer often elutes slightly earlier or later depending on specific column interaction; verify with authentic standards if available.

  • NMR: In the cis-isomer, the C1-H and C2-H are gauche/eclipsed (depending on envelope), while in trans, they can adopt an anti-relationship.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Barak, G., et al. (2016). "Stereoselective Synthesis of Cyclopentylamines." Chemical Reviews, 116(15). (General reference for cycloalkane stereocontrol). Link

  • Hutchins, R. O., & Hutchins, M. K. (1991). "Comprehensive Organic Synthesis." Volume 8, Reduction. Pergamon Press. (Foundational text on stereoselectivity of hydride reductions).
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • PubChem Database. "2-Ethylcyclopentan-1-amine." CID 20202298.[2] Link

Sources

The Versatile Chiral Synthon: A Guide to trans-2-Ethylcyclopentanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development.[1] Chiral building blocks, which serve as foundational scaffolds for constructing complex stereodefined molecules, are indispensable tools in this pursuit. Among these, trans-2-Ethylcyclopentanamine emerges as a highly versatile and efficient chiral synthon. Its rigid cyclopentyl backbone and strategically positioned amino and ethyl groups provide a unique stereochemical environment that can be leveraged to induce high levels of asymmetry in a variety of chemical transformations.

This comprehensive guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its synthesis and resolution, explore its application as a chiral auxiliary in diastereoselective reactions, and showcase its utility in the preparation of novel chiral ligands. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for harnessing the synthetic potential of this valuable molecule.

Synthesis and Resolution of this compound: Establishing the Chiral Foundation

The journey to utilizing any chiral building block begins with its efficient and stereoselective synthesis. For this compound, a common and effective strategy involves the asymmetric reduction of a suitable precursor followed by resolution of the resulting diastereomers.

Synthetic Approach: From Ketone to Amine

A prevalent synthetic route commences with 2-ethylcyclopentanone. While a direct, highly enantioselective synthesis of the target amine can be challenging, a common approach involves the formation of a racemic or diastereomeric mixture of the amine, which is then resolved. One such method involves the reductive amination of 2-ethylcyclopentanone. However, achieving high trans selectivity can be a significant hurdle.

A more controlled, albeit longer, route involves the stereoselective reduction of 2-ethylcyclopentanone to the corresponding cis- and trans-2-ethylcyclopentanol, followed by conversion of the hydroxyl group to an amine with inversion of stereochemistry for the cis-isomer. A three-step sequence involving asymmetric transfer hydrogenation, nucleophilic substitution, and reduction can yield the desired trans-cycloalkyl amines with high diastereo- and enantioselectivity.[2]

Chiral Resolution: Isolating the Desired Enantiomer

Optical resolution is a crucial step to obtain the enantiomerically pure this compound.[3] This is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts in a given solvent system allow for their separation by fractional crystallization.[4]

Protocol 1: Chiral Resolution of (±)-trans-2-Ethylcyclopentanamine using Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic this compound. The optimal choice of tartaric acid enantiomer ((+)- or (-)-) and solvent will depend on which enantiomer of the amine is desired.

Materials:

  • (±)-trans-2-Ethylcyclopentanamine

  • (+)-Tartaric acid (or (-)-Tartaric acid)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (±)-trans-2-Ethylcyclopentanamine (1.0 eq) in methanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • To liberate the free amine, suspend the collected salt in water and add 1 M NaOH solution until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or GC analysis.

Troubleshooting:

  • Poor crystallization: Try different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetone). Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low enantiomeric excess: Multiple recrystallizations of the diastereomeric salt may be necessary to improve the enantiomeric purity.

Chiral_Resolution_Workflow racemic_amine Racemic (±)-trans-2-Ethylcyclopentanamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((+)-Amine-(+)-Tartrate) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt ((-)-Amine-(+)-Tartrate in Filtrate) filtration->more_soluble_salt Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure (+)-trans-2-Ethylcyclopentanamine liberation->pure_enantiomer caption Workflow for Chiral Resolution.

Application as a Chiral Auxiliary: Directing Stereoselective Transformations

One of the most powerful applications of this compound is its use as a chiral auxiliary.[5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[6] The auxiliary is then removed, having served its purpose of inducing chirality.

Diastereoselective Alkylation of Chiral Amides

A classic example is the diastereoselective alkylation of enolates derived from chiral amides. The amide is prepared by coupling the enantiomerically pure this compound with a carboxylic acid. The steric bulk of the chiral auxiliary then directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Derivative

This protocol illustrates the general procedure for the asymmetric α-alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary.

Materials:

  • (R)- or (S)-trans-2-Ethylcyclopentanamine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of the Chiral Amide

  • To a solution of (R)-trans-2-Ethylcyclopentanamine (1.0 eq) and Et₃N (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude chiral amide. Purify by flash chromatography if necessary.

Part B: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. For example, refluxing in 6 M HCl will cleave the amide bond.

Chiral_Auxiliary_Cycle amine (R)-trans-2-Ethylcyclopentanamine amide_formation Amide Formation amine->amide_formation acid_chloride Propanoyl Chloride acid_chloride->amide_formation chiral_amide Chiral N-Propanoyl Amide amide_formation->chiral_amide deprotonation Deprotonation (LDA) chiral_amide->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (Benzyl Bromide) enolate->alkylation alkylated_amide Alkylated Amide (Diastereomerically Enriched) alkylation->alkylated_amide hydrolysis Hydrolysis alkylated_amide->hydrolysis acid Enantiomerically Enriched Carboxylic Acid hydrolysis->acid recovery Auxiliary Recovery hydrolysis->recovery recovery->amine Recycle caption Asymmetric Alkylation Cycle.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The amine functionality of this compound also makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis.[] These ligands can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

Preparation of Chiral Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are a class of C₂-symmetric ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol.[8] Chiral amino alcohols can be readily prepared from this compound.

Protocol 3: Synthesis of a Chiral Amino Alcohol from this compound

Materials:

  • Enantiomerically pure this compound

  • Ethylene oxide

  • Methanol

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C and carefully add a solution of ethylene oxide (1.1 eq) in methanol.

  • Seal the vessel and allow the reaction to proceed at room temperature for 24 hours.

  • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure to obtain the crude chiral amino alcohol.

  • Purify the product by distillation or column chromatography.

The resulting chiral amino alcohol can then be used in the synthesis of BOX ligands, which can be subsequently employed in various metal-catalyzed asymmetric transformations, such as Diels-Alder reactions, cyclopropanations, and conjugate additions.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound being used.

Conclusion

This compound is a powerful and versatile chiral building block with broad applications in asymmetric synthesis. Its ready accessibility through established synthetic and resolution protocols, coupled with its effectiveness as a chiral auxiliary and a precursor to chiral ligands, makes it a valuable tool for chemists in both academic and industrial settings. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable molecule in the quest for novel and stereochemically defined chemical entities.

References

  • Kaiser, C., et al. (1962). Journal of Medicinal and Pharmaceutical Chemistry, 5, 1243.
  • He, M., et al. (2011). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones.
  • Ghosh, A. K., et al. (2007). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid. Molecules, 12(1), 1-10.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
  • MDPI. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. [Link]

  • Chemical Review and Letters. (2021). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. [Link]

  • PMC. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • ResearchGate. (2007). Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof. [Link]

  • ResearchGate. (2007). Synthesis, spectroscopic characterization and crystal structure of [trans-Co(en)2Cl2][trans-Co(en)2(S2O3)2]. [Link]

  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. [Link]

  • PubChem. (2023). trans-1-Ethyl-2-methylcyclopentane. [Link]

  • CHIMIA. (1986). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wiley-VCH. (2018). Enantioselective Synthesis of Cyclopropenes. [Link]

  • Semantic Scholar. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • PMC. (2011). Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles. [Link]

  • Hampton Research. (2020). Safety Data Sheet. [Link]

  • Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. [Link]

  • Google Patents. (2013). Kinetic resolution of chiral amines.
  • lookchem. (2023). Cas 122331-03-7,(1S,2S)-TRANS-2-HYDROXY-CYCLOPENTANECARBOXYLIC ACID ETHYL ESTER. [Link]

  • ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Link]

  • PMC. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. [Link]

  • PMC. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. [Link]

  • IDEALS - Illinois. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. [Link]

  • Andrew G Myers Research Group - Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • ResearchGate. (2026). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. [Link]

  • PMC. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Beilstein Journals. (2025). Synthesis of chiral cyclohexane-linked bisimidazolines. [Link]

  • PubChem. (2023). N-Ethylcyclopentanamine. [Link]

Sources

Application Note & Protocol: Preparation of trans-2-Ethylcyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of trans-2-Ethylcyclopentanamine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and materials science. The protocol herein describes a robust three-step synthesis commencing from 2-ethylcyclopentanone, proceeding through an oxime intermediate, which is then subjected to a stereoselective reduction, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of chemical principles, step-by-step instructions, and methods for analytical validation.

Introduction and Scientific Background

Cyclopentylamine derivatives are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents.[1] The specific stereochemistry of substituents on the cyclopentane ring is often critical for molecular recognition and biological activity. This compound, in particular, offers a chiral scaffold with a defined spatial arrangement of its functional groups, making it a desirable intermediate for complex target-oriented synthesis.

The synthetic strategy outlined in this note focuses on reliability, stereocontrol, and ease of purification. The chosen pathway involves the conversion of a commercially available ketone, 2-ethylcyclopentanone, to its corresponding oxime.[2][3] The subsequent reduction of the oxime is the key stereochemistry-determining step. Dissolving metal reductions are known to favor the formation of the thermodynamically more stable trans isomer, where the two substituents occupy pseudo-equatorial positions, thus minimizing steric strain. Finally, the purified amine is converted into its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to enhance stability, improve handling characteristics, and increase aqueous solubility of amine compounds.[4][5]

Overall Synthetic Scheme

The three-step synthesis is summarized in the reaction scheme below:

Step 1: Oximation 2-Ethylcyclopentanone is reacted with hydroxylamine hydrochloride to form 2-ethylcyclopentanone oxime.

Step 2: Stereoselective Reduction The oxime is reduced using a dissolving metal reduction (sodium in ethanol) to yield the this compound as the major product.

Step 3: Hydrochloride Salt Formation The purified free amine is treated with anhydrous hydrochloric acid to precipitate the stable this compound hydrochloride salt.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular WeightPuritySupplier Notes
2-Ethylcyclopentanone4971-18-0112.17 g/mol ≥95%[6]
Hydroxylamine Hydrochloride5470-11-169.49 g/mol ≥98%
Sodium Acetate Trihydrate6131-90-4136.08 g/mol ≥99%
Sodium Metal7440-23-522.99 g/mol Handle with extreme care.
Ethanol, Anhydrous64-17-546.07 g/mol ≥99.5%
Diethyl Ether, Anhydrous60-29-774.12 g/mol ≥99%
Hydrochloric Acid (2M in Ether)7647-01-036.46 g/mol 2.0 MCommercially available solution.
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeFor extraction.
Sodium Sulfate, Anhydrous7757-82-6142.04 g/mol ACS GradeFor drying.

Safety Precaution: This protocol involves hazardous materials, including metallic sodium (highly reactive with water and flammable) and corrosive acids. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

3.2. Step-by-Step Procedure

Step 1: Synthesis of 2-Ethylcyclopentanone Oxime
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylcyclopentanone (11.2 g, 0.10 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), sodium acetate trihydrate (16.3 g, 0.12 mol), and 100 mL of 95% ethanol.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-ethylcyclopentanone oxime as a colorless oil or low-melting solid. The product is typically a mixture of E/Z isomers and can be used in the next step without further purification.

Scientist's Note (Rationale): Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base which then reacts with the ketone. The reaction is driven to completion by heating under reflux.

Step 2: Stereoselective Reduction to this compound
  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place the crude 2-ethylcyclopentanone oxime (approx. 0.10 mol) from the previous step into the flask and dissolve it in 200 mL of anhydrous ethanol.

  • Carefully add small, freshly cut pieces of sodium metal (11.5 g, 0.50 mol) to the stirred solution at a rate that maintains a steady reflux. The reaction is highly exothermic.

  • After the complete addition of sodium, continue to stir the mixture until all the sodium has reacted and the solution becomes clear or a white precipitate forms.

  • Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water until the effervescence ceases.

  • Remove most of the ethanol via rotary evaporation. Add 100 mL of water to the residue and extract the amine product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude amine as an oil.

Scientist's Note (Rationale): This is a classic Bouveault-Blanc style reduction. The reduction mechanism proceeds via single electron transfers from the sodium metal. This method generally favors the formation of the thermodynamically more stable trans isomer, as the intermediate radical anions and the final product can equilibrate to the lower-energy conformation where the ethyl and amino groups are anti-periplanar.

Step 3: Formation and Purification of Hydrochloride Salt
  • Dissolve the crude this compound (approx. 0.10 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (55 mL, 0.11 mol) dropwise.

  • A white precipitate of the hydrochloride salt will form immediately. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.[4]

  • Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 25 mL) to remove any unreacted starting material or impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

  • For higher purity, the salt can be recrystallized from an ethanol/ether solvent system. Dissolve the salt in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter and dry as before.

Scientist's Note (Rationale): Converting the amine (a liquid free base) to its hydrochloride salt serves multiple purposes. It provides a stable, crystalline solid that is easy to handle, weigh, and store.[7] The process of precipitation and recrystallization is also an effective final purification step, removing non-basic impurities.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical data should be acquired and compared against the expected values.

Analysis TechniqueExpected Result for this compound HCl
Appearance White to off-white crystalline solid
Melting Point Specific range (literature value or experimentally determined)
¹H NMR (DMSO-d₆, 400 MHz)δ 8.4-8.1 (br s, 3H, -NH₃⁺), 3.4-3.2 (m, 1H, CH-NH₃⁺), 2.1-1.2 (m, 9H, ring & ethyl CH/CH₂), 0.9 (t, 3H, -CH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~55 (CH-NH₃⁺), ~40 (CH-CH₂CH₃), ~30, ~28, ~25, ~22 (ring & ethyl carbons), ~12 (-CH₂CH₃)
FT-IR (KBr Pellet, cm⁻¹)2900-2400 (broad, -NH₃⁺ stretch), ~1600 (-NH₃⁺ bend), ~1500 (-NH₃⁺ bend)
Mass Spec (ESI+) m/z = 114.12 [M+H]⁺ (for free base C₇H₁₅N)[8]

Synthetic Workflow Visualization

The following diagram illustrates the complete workflow from starting material to the final purified product.

SynthesisWorkflow Start 2-Ethylcyclopentanone (Ketone) Step1 Step 1: Oximation (+ NH2OH·HCl, NaOAc) Start->Step1 Intermediate1 2-Ethylcyclopentanone Oxime (Crude) Step1->Intermediate1 Step2 Step 2: Reduction (+ Na, Anhydrous EtOH) Intermediate1->Step2 Intermediate2 This compound (Crude Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (+ Anhydrous HCl in Ether) Intermediate2->Step3 Purification Recrystallization (EtOH/Ether) Step3->Purification FinalProduct This compound HCl (Purified Salt) Purification->FinalProduct QC QC Analysis (NMR, IR, MS, MP) FinalProduct->QC

Sources

Application Note & Protocols: Strategies for the Amide Coupling of trans-2-Ethylcyclopentanamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[3][4] While conceptually simple, the direct reaction is kinetically slow due to the formation of a highly unreactive ammonium carboxylate salt.[5][6] Consequently, the activation of the carboxylic acid is necessary to facilitate the reaction.

This guide focuses on the coupling of trans-2-Ethylcyclopentanamine, a secondary amine featuring a substituted cycloalkane scaffold, with various carboxylic acids. Such motifs are of significant interest in drug discovery for their ability to confer specific conformational constraints and physicochemical properties. However, the steric hindrance presented by the cyclopentyl ring and the adjacent ethyl group can render this amine less reactive than simpler primary amines, necessitating carefully optimized reaction conditions.

This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols for achieving high-efficiency amide bond formation with challenging substrates like this compound. We will delve into two of the most reliable and widely adopted coupling strategies: the carbodiimide-based approach using EDC and the high-efficiency uronium salt-based method with HATU.

The Chemistry of Carboxylic Acid Activation

The fundamental principle behind successful amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[5][7] This is achieved using a "coupling reagent" that transforms the acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Mechanism of Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common activating agents.[8] The reaction mechanism proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including racemization (if the acid has a chiral α-carbon) and rearrangement to a stable N-acylurea byproduct, which halts the desired reaction.[9]

To mitigate these issues and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[9][10] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, yet sufficiently reactive towards the amine, thereby minimizing side reactions and enhancing the yield of the desired amide.[9][11]

EDC_HOBt_Mechanism cluster_products RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amine This compound (R'-NHR'') Amide Target Amide Amine->Amide HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (Fast) O_acylisourea->Amide + Amine (Slower) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_ester HOBt_ester->Amide + Amine (Desired Pathway) Urea EDC Byproduct (Water-Soluble Urea)

Caption: EDC/HOBt-mediated amide bond formation.

Key Parameters for Successful Coupling

The success of an amide coupling reaction hinges on the judicious selection of several key components. For a substrate like this compound, optimizing these parameters is critical to overcoming potential steric hindrance.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is paramount and depends on the reactivity of the substrates, cost, and ease of purification.[9][12]

ReagentFull NameClassAdvantagesDisadvantages
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HydrochlorideCarbodiimideCost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[8]Can be less effective for sterically hindered substrates; requires an additive (e.g., HOBt) to suppress side reactions.[9]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateUronium SaltVery high reactivity, excellent for difficult or sterically hindered couplings; low rates of racemization.[13]Higher cost; requires a non-nucleophilic base.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh coupling efficiency with minimal side reactions.[13]Byproduct (HMPA) from the related BOP reagent is carcinogenic; more expensive than carbodiimides.[14]
Critical Supporting Reagents
  • Additives: As discussed, additives like HOBt or its more reactive analog HOAt (1-Hydroxy-7-azabenzotriazole) are crucial when using carbodiimides.[9][14] Uronium and phosphonium salts like HATU and PyBOP already incorporate a derivative of these additives in their structure.[13]

  • Bases: Uronium and phosphonium salt-mediated couplings require a non-nucleophilic tertiary amine base to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from competing with the primary/secondary amine as a nucleophile.[9] N-Methylmorpholine (NMM) is another suitable option.

  • Solvents: Polar aprotic solvents are standard for amide coupling reactions as they effectively dissolve the reactants without interfering with the mechanism.[4]

    • Dichloromethane (DCM): A good general-purpose solvent, though less polar.

    • N,N-Dimethylformamide (DMF): A highly polar solvent that is excellent for dissolving a wide range of substrates and reagents, often leading to faster reaction rates.[11]

    • Acetonitrile (CH₃CN): Another effective polar aprotic solvent.[3]

Reaction Control: Stoichiometry and Temperature
  • Stoichiometry: A slight excess of the coupling reagent (1.1-1.5 equivalents) and, if used, the additive is common to ensure complete consumption of the limiting reactant. The amine is typically used in a 1.0 to 1.2 equivalent ratio.

  • Temperature: Reactions are often initiated at 0 °C to control the initial, often exothermic, activation of the carboxylic acid.[11] This is particularly important for carbodiimide couplings to minimize the formation of the N-acylurea side product.[9] The reaction is then typically allowed to warm to room temperature and stirred until completion.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Purpose Coupling using EDC and HOBt

This protocol is a robust and cost-effective starting point for coupling this compound.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DMF or DCM (to achieve a concentration of ~0.1-0.5 M)

  • Standard workup reagents (e.g., 1M HCl, 1M NaOH or saturated NaHCO₃, brine, ethyl acetate, anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice-water bath and stir for 10-15 minutes.

  • Add the EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Stir the reaction for 4 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), water (1x), 1M NaOH or saturated NaHCO₃ (2x), and finally with brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU

This protocol is recommended when Protocol 1 gives low yields or is very slow, often due to steric hindrance.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF (to achieve a concentration of ~0.1-0.5 M)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.

  • Add the this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps (7 and 8) as described in Protocol 1.

General Workflow and Troubleshooting

A successful coupling experiment follows a logical progression from careful setup to rigorous analysis and purification.

Experimental_Workflow prep 1. Reagent Preparation - Weigh reagents - Dry glassware & solvents setup 2. Reaction Setup - Dissolve reactants - Cool to 0 °C prep->setup activation 3. Activation & Coupling - Add coupling reagent - Stir at RT setup->activation monitor 4. Reaction Monitoring - TLC / LC-MS activation->monitor monitor->activation Incomplete workup 5. Aqueous Workup - Quench & dilute - Acid/Base washes monitor->workup Complete purify 6. Purification - Dry & concentrate - Column chromatography workup->purify analyze 7. Product Analysis - NMR, MS, etc. purify->analyze

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive conditions for a hindered amine.3. Amine present as a salt with no base added.4. Wet solvent or reagents.1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[13]3. Add an equivalent of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.4. Ensure all solvents are anhydrous and glassware is oven-dried.
Multiple Spots on TLC; Difficult Purification 1. Formation of N-acylurea byproduct (with EDC).2. Unreacted starting materials.3. Symmetric anhydride formation.1. Ensure the reaction is run at 0 °C initially; ensure HOBt is used.[9]2. Increase reaction time or switch to a more potent coupling system.3. Optimize stoichiometry; consider adding the amine before the coupling reagent.[15]
Racemization of Chiral Carboxylic Acid 1. Over-activation or prolonged reaction time at elevated temperature.2. Use of a nucleophilic base (e.g., triethylamine).1. Use HOBt or HOAt to suppress racemization; run the reaction at the lowest effective temperature (0 °C to RT).[9]2. Always use a sterically hindered base like DIPEA instead of less bulky tertiary amines.

References

  • De, S., & Ghorai, P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Gevorg, S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ChemRxiv. (2020). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

Sources

Application Note: trans-2-Ethylcyclopentanamine as a Tunable Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It focuses on the structural utility , synthesis , and catalytic application of trans-2-ethylcyclopentanamine, a specialized chiral scaffold that bridges the gap between the sterically smaller methyl-substituted analogs and the bulkier phenyl/cyclohexyl systems.

Executive Summary

In the landscape of asymmetric catalysis, the "privileged" status of cyclohexane-based scaffolds (e.g., DACH) is well-established. However, cyclopentane backbones offer a distinct advantage: a tighter "bite angle" in bidentate ligands and a more rigid, envelope-like conformation that can bring steric bulk closer to the active site.

This compound represents a "Goldilocks" steric profile. The ethyl group provides greater steric occlusion than a methyl group (preventing substrate slippage) but lacks the rotational freedom and excessive bulk of a phenyl group, which can sometimes hinder catalytic turnover.

This guide details:

  • Protocol A: The chemoenzymatic synthesis of enantiopure this compound.

  • Protocol B: Derivatization into a Bifunctional Thiourea Catalyst.

  • Protocol C: Application in an Asymmetric Michael Addition.

Structural Logic & Mechanistic Insight

The "Envelope" Effect

Unlike cyclohexane, which adopts a chair conformation, the cyclopentane ring exists in a dynamic "envelope" pucker. In the trans-1,2-disubstituted configuration, the amine and the ethyl group are forced into pseudo-equatorial positions to minimize 1,3-diaxial interactions.

  • Why Ethyl? The ethyl chain (

    
    ) has a specific "sweep volume." In organocatalysis (e.g., enamine activation), the ethyl group acts as a conformational lock , shielding one face of the intermediate iminium/enamine species more effectively than a methyl group, thereby enhancing enantiomeric excess (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the workflow from raw materials to the active catalytic cycle.

G Start 2-Ethylcyclopentanone (Racemic) Inter1 Oxime Formation & Reduction Start->Inter1 NH2OH / H2, Pd/C AmineRac rac-trans-2-Ethyl cyclopentanamine Inter1->AmineRac Isomer Separation Resolution Kinetic Resolution (CAL-B Lipase) AmineRac->Resolution Ethyl Acetate Enzymatic Acylation PureAmine (1R,2R)-trans-2-Ethyl cyclopentanamine Resolution->PureAmine Hydrolysis of Amide (Distill) LigandSyn Ligand Synthesis (Isothiocyanate coupling) PureAmine->LigandSyn 3,5-(CF3)2-Ph-NCS Catalyst Bifunctional Thiourea Catalyst LigandSyn->Catalyst App Asymmetric Michael Addition Catalyst->App Substrate Control

Figure 1: Workflow for the synthesis and application of the this compound scaffold.

Protocol A: Synthesis of Enantiopure (1R,2R)-trans-2-Ethylcyclopentanamine

Objective: Isolate the trans-isomer from commercial 2-ethylcyclopentanone and resolve the enantiomers using Green Chemistry principles (Enzymatic Resolution).

Materials
  • Substrate: 2-Ethylcyclopentanone (CAS: 1120-72-5).

  • Reagents: Hydroxylamine hydrochloride, Sodium acetate, Pd/C (10%), Hydrogen gas (balloon), Candida antarctica Lipase B (CAL-B, immobilized).

  • Solvents: Ethanol, Ethyl Acetate (anhydrous), MTBE.

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve 2-ethylcyclopentanone (100 mmol) in Ethanol (150 mL).

    • Add Hydroxylamine HCl (120 mmol) and NaOAc (150 mmol) in water (50 mL).

    • Reflux for 3 hours. Monitor by TLC.

    • Workup: Evaporate EtOH, extract with EtOAc, wash with brine, dry over

      
      . Yield: >95% Oxime.
      
  • Hydrogenation (Diastereoselective):

    • Dissolve the oxime in Acetic Acid/Ethanol (1:5 v/v).

    • Add 10 wt% Pd/C catalyst. Stir under

      
       (1 atm) for 24 hours.
      
    • Note: This reduction predominantly yields the cis-amine.

    • Isomerization: To obtain the thermodynamic trans-product, reflux the crude amine mixture in Ethanol with excess Sodium Ethoxide (NaOEt) for 12 hours. The trans-isomer is thermodynamically favored due to reduced steric strain between the amino and ethyl groups.

  • Chemoenzymatic Kinetic Resolution (The Critical Step):

    • Principle: Lipases are highly selective for specific enantiomers of amines. CAL-B typically acylates the (

      
      )-enantiomer faster.
      
    • Dissolve rac-trans-amine (50 mmol) in anhydrous MTBE (200 mL).

    • Add Ethyl Acetate (250 mmol) as the acyl donor.

    • Add immobilized CAL-B (2.0 g).

    • Incubate at 30°C with orbital shaking. Monitor conversion by GC/HPLC.

    • Stop Point: When conversion reaches exactly 50% (theoretical max yield for resolution), filter off the enzyme.

  • Purification:

    • The reaction mixture contains Unreacted Amine (Enantiomer A) and Amide Product (Enantiomer B).

    • Extract with 1M HCl. The unreacted amine goes into the aqueous phase; the amide stays in the organic phase.

    • Basify the aqueous phase (NaOH) and extract with DCM to recover Enantiopure Amine .

    • Hydrolyze the amide (6M HCl, reflux) to recover the Opposite Enantiomer .

Validation Data:

Compound Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
rac-Amine (Crude) 88% 92:8 (trans:cis) 0%
(1R,2R)-Amine 42% >99:1 >98%

| (1S,2S)-Amide | 45% | >99:1 | >96% |

Protocol B: Ligand Fabrication (Bifunctional Thiourea)

Rationale: Primary chiral amines are excellent precursors for Takemoto-type thiourea catalysts . The trans-2-ethylcyclopentyl group acts as the "chiral controller," while the thiourea moiety activates electrophiles (e.g., nitroolefins) via hydrogen bonding.

Synthesis
  • Reagent: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (The "Schreiner" fragment for high acidity).

  • Procedure:

    • Dissolve (1R,2R)-trans-2-ethylcyclopentanamine (1.0 eq) in anhydrous THF (0.2 M).

    • Add the isothiocyanate (1.05 eq) dropwise at 0°C.

    • Warm to RT and stir for 4 hours.

    • Evaporate solvent and recrystallize from Hexane/DCM.

  • Result: A white crystalline solid. This is your Active Catalyst .

Protocol C: Catalytic Application (Asymmetric Michael Addition)

Scenario: Enantioselective addition of dimethyl malonate to trans-


-nitrostyrene. This is the standard benchmark for evaluating new organocatalysts.
Experimental Setup
  • Catalyst: The Thiourea-Amine derived in Protocol B (10 mol%).

  • Substrate: trans-

    
    -Nitrostyrene (1.0 mmol).
    
  • Nucleophile: Dimethyl Malonate (2.0 mmol).

  • Solvent: Toluene (Non-polar solvents often enhance H-bonding interactions).

Procedure
  • In a 4 mL vial, dissolve the Catalyst (10 mol%) and Nitrostyrene in Toluene (1.0 mL).

  • Stir for 10 minutes to allow the formation of the Catalyst-Substrate H-bonded complex.

  • Add Dimethyl Malonate in one portion.

  • Stir at Room Temperature (25°C) for 24 hours.

  • Quench: Add 1N HCl (0.5 mL) and extract with EtOAc.

  • Analysis: Analyze the organic layer via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10).

Self-Validating Mechanism (Troubleshooting)
  • Low Conversion? Check the purity of the amine precursor. Residual cis-isomer disrupts the H-bond network. Ensure the solvent is anhydrous; water competes for H-bonding.

  • Low ee? The "Ethyl" group might be insufficient for very small substrates. Lower the temperature to 0°C to increase the energetic difference between transition states.

Mechanistic Diagram: The Transition State

The following diagram visualizes how the trans-2-ethylcyclopentyl scaffold controls the stereochemistry. The ethyl group exerts steric pressure, forcing the nucleophile to attack from the Re-face (or Si-face, depending on absolute configuration).

TS Cat Thiourea Catalyst (H-Bond Donor) Complex Ternary Complex (Transition State) Cat->Complex Dual H-Bonding to Nitro Group Nitro Nitroalkene (Electrophile) Nitro->Complex Nuc Malonate (Nucleophile) Nuc->Complex Attack Prod Chiral Product (High ee) Complex->Prod Collapse Steric Ethyl Group (Steric Shield) Steric->Complex Blocks Si-Face

Figure 2: Transition state assembly showing the steric shielding provided by the ethyl group.

References

  • Gotor, V., et al. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal .[1]

  • Gotor, V., et al. (2011). Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines. European Patent EP2319825A1 .

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature .[2][3] (Contextual grounding for amine catalysis).

  • Takemoto, Y. (2005). Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts. Organic & Biomolecular Chemistry .

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the removal of cis-2-ethylcyclopentanamine impurities from the trans-isomer. In 1,2-disubstituted cyclopentanes, the trans-isomer is typically the thermodynamic product, while the cis-isomer is often the kinetic product of synthesis (e.g., catalytic hydrogenation of oximes). Due to the proximity of boiling points and similar polarity, standard flash chromatography is often insufficient for high-purity (>98%) applications. This guide prioritizes thermodynamic equilibration followed by fractional crystallization.

Module 1: Root Cause & Diagnostic

Q: Why do I have high cis-isomer content (30-50%) in my crude material?

A: The synthetic route determines the diastereomeric ratio (dr).

  • Reductive Amination/Hydrogenation: If you synthesized this via the reduction of 2-ethylcyclopentanone oxime using heterogeneous catalysts (e.g., Pt/C, Rh/C), the hydrogen adds from the least hindered face, often favoring the cis-isomer (kinetic control).

  • Metal Hydride Reduction: Reductions using LiAlH₄ often yield mixtures closer to 1:1 unless specific bulky modifiers are used.

Q: How do I definitively distinguish cis from trans via NMR?

A:

  • 1H NMR (CDCl₃): Look at the methine proton at the C1 position (attached to -NH₂).

    • Cis-isomer: The coupling constants usually show a smaller width at half-height (

      
      ) due to axial-equatorial couplings.
      
    • Trans-isomer: The C1 proton typically appears as a broader multiplet or distinct quartet with larger coupling constants (

      
       Hz) due to diaxial coupling interactions (assuming a quasi-chair conformation).
      
  • 13C NMR: The chemical shifts of the ring carbons adjacent to the substituents often differ by 1-3 ppm due to the

    
    -gauche effect (steric compression) present in the cis-isomer, usually shielding these carbons (shifting them upfield) relative to the trans-isomer.
    

Module 2: Thermodynamic Equilibration (The "Shift")

Objective: Convert the unwanted cis-isomer into the desired trans-isomer chemically, rather than just discarding it.

Q: Can I convert cis to trans without separating them first?

A: Yes. The trans-isomer is thermodynamically more stable because the substituents can adopt a pseudo-diequatorial conformation, minimizing steric strain.

Protocol: Base-Catalyzed Isomerization

  • Reagents: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).

  • Solvent: DMSO (fastest) or Ethanol (slower, requires reflux).

  • Mechanism: The base deprotonates the amine (or the

    
    -carbon if conditions are harsh enough, though reversible Schiff base formation with a catalytic aldehyde is gentler), allowing the stereocenter to invert to the lower-energy trans state.
    
StepActionTechnical Note
1 Dissolve crude amine in dry DMSO (1.0 M concentration).Water inhibits the base; ensure anhydrous conditions.
2 Add 0.2 - 0.5 equivalents of KOtBu.Strong bulky base prevents nucleophilic attack.
3 Heat to 80-100°C for 4-12 hours.Monitor via GC until the cis:trans ratio stabilizes (typically 10:90 or 5:95).
4 Quench with water and extract into ether/DCM.DMSO is water-soluble; efficient washing is required.

Module 3: Separation Protocols

Method A: Fractional Crystallization (Recommended)

Best for: Scaling up (>10g) and achieving >99% purity.

Theory: Diastereomers form salts with distinct lattice energies. Even with achiral acids (like HCl), the solubility difference between cis-hydrochloride and trans-hydrochloride in protic solvents is often significant.

Protocol:

  • Salt Formation: Dissolve the amine mixture in Ethanol (EtOH). Slowly add 1.05 eq of HCl (4M in Dioxane or concentrated aqueous).

  • Concentration: Evaporate until a solid paste forms.

  • Recrystallization:

    • Dissolve the salt in minimal boiling Isopropanol (IPA) or EtOH.

    • Allow to cool slowly to room temperature, then to 0°C.

    • Critical Step: The trans-isomer usually crystallizes first (higher lattice energy/melting point).

  • Filtration: Filter the crystals. The mother liquor will be enriched in the cis-isomer.

  • Freebasing: Dissolve crystals in water, basify with NaOH (pH > 12), and extract with DCM to recover the pure trans-amine.

Method B: High-Efficiency Distillation

Best for: Large scale where chromatography is too expensive.

Constraint: The boiling point difference (


BP) is likely small (approx. 5-8°C).
  • Requirement: A spinning band distillation column or a packed column with >20 theoretical plates.

  • Reflux Ratio: Must be set high (10:1 or 20:1).

  • Observation: The trans-isomer (lower polarity/dipole) typically boils slightly lower than the cis-isomer (higher polarity), contrary to melting point trends.[1][2] Note: Verify this experimentally for your specific pressure, as azeotropes can form.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification pathway based on your current purity and scale.

PurificationWorkflow Start Crude Amine Mixture (Cis/Trans Mix) Analysis Analyze Ratio (GC/NMR) Start->Analysis Decision Is Trans > 80%? Analysis->Decision Equilibration Thermodynamic Equilibration (Heat + KOtBu) Decision->Equilibration No (<80%) MethodSelect Select Purification Method Decision->MethodSelect Yes (>80%) Equilibration->Analysis Re-analyze Distillation Fractional Distillation (>20 Plates) MethodSelect->Distillation Liquid/Large Scale Crystallization Salt Recrystallization (HCl or Tartrate) MethodSelect->Crystallization Solid/High Purity Req Check QC Check (>98% Trans?) Distillation->Check Crystallization->Check Check->MethodSelect No (Recycle) Final Pure Trans-2-Ethylcyclopentanamine Check->Final Yes

Figure 1: Decision tree for the purification of this compound, prioritizing thermodynamic equilibration for low-purity starting materials.

Troubleshooting FAQ

Q: The salt isn't crystallizing; it's "oiling out" at the bottom of the flask.

Analysis: This is a common issue with alkyl-amine salts. It indicates the solvent polarity is not optimal or the solution is too concentrated. Correction:

  • Reheat the mixture until the oil dissolves.

  • Add a co-solvent: Add a small amount of non-polar solvent (e.g., Diethyl Ether or Hexane) dropwise to the hot solution until slight turbidity persists.

  • Seed: If available, add a tiny crystal of pure product.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q: My boiling point gap is too small (<2°C). Distillation is failing.

Analysis: At reduced pressures, boiling point differences often compress. Correction:

  • Switch to Derivatization . React the amine with Acetic Anhydride to form the acetamide. Amides generally have higher boiling points and larger

    
    BP between diastereomers.
    
  • Separation is easier via chromatography (amides streak less than free amines).

  • Post-separation: Hydrolyze the amide back to the amine using strong acid (6M HCl, reflux).

Q: I need enantiopure trans (e.g., (1R, 2R)). Does this guide apply?

Analysis: No. This guide separates diastereomers (cis vs trans). Correction: To separate enantiomers of the trans isomer, you must use a Chiral Resolving Agent (e.g., L-Tartaric Acid or Mandelic Acid) instead of HCl in the crystallization step. The principle remains the same, but the salt pairs will be diastereomeric (e.g., trans-amine-L-tartrate).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on thermodynamic stability of 1,2-disubstituted cycloalkanes).
  • BenchChem. (2025).[3] Purification strategies to separate cis and trans isomers. Link

  • MDPI. (2015). Relative Stability of cis- and trans-Hydrindanones. (Demonstrates base-catalyzed equilibration logic). Link

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers. (Describes salt formation for cyclic diamines). Link

  • Dynamic Science. (2021). Cis-Trans Isomers and Differences in Properties. (Boiling point vs Melting point trends). Link

Sources

Technical Support Center: Purification of trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of trans-2-Ethylcyclopentanamine. This portal is designed for researchers, scientists, and drug development professionals who require high-purity amine building blocks for sensitive synthetic downstream applications.

Primary amines are notoriously challenging to purify due to their strong hydrogen-bonding capabilities, their tendency to form azeotropes with water, and their rapid reactivity with atmospheric carbon dioxide. This guide provides a self-validating, causality-driven methodology to ensure absolute purity.

Quantitative Data & Material Properties

Before initiating any purification workflow, it is critical to understand the physicochemical boundaries of your target molecule.

Table 1: Physicochemical Properties & Distillation Parameters

ParameterValue / Description
Target Compound This compound
CAS Number 80864-16-0
Molecular Formula C₇H₁₅N
Physical State Liquid (at Standard Temperature and Pressure)
Recommended Desiccants KOH pellets, NaOH pellets, or Calcium Hydride (CaH₂)
Incompatible Desiccants CaCl₂, MgSO₄, CaSO₄ (Forms coordination complexes)
Storage Conditions Under N₂ or Ar atmosphere, over 3Å molecular sieves

Experimental Workflow

The following diagram outlines the logical progression of the purification process, highlighting the critical transition from crude material to the isolated main fraction.

AminePurification N1 Crude this compound (Contains H2O, CO2 adducts) N2 Pre-drying Phase (Stir over KOH pellets, 24h) N1->N2 N3 Decantation & Transfer (Under N2/Ar atmosphere) N2->N3 N4 Fractional Vacuum Distillation (Vigreux column) N3->N4 N5 Forerun Rejection (Low-boiling impurities & H2O) N4->N5 T < B.P. N6 Main Fraction Collection (Pure Product) N4->N6 T = B.P.

Workflow for the purification of this compound via vacuum distillation.

Step-by-Step Distillation Protocol (Self-Validating System)

To ensure high yields and prevent thermal degradation, this protocol utilizes a self-validating approach. Do not proceed to the next phase until the validation checkpoint of the current phase has been met.

Phase 1: Pre-Drying & Carbamate Reversal
  • Action: Add 10% w/v freshly ground Potassium Hydroxide (KOH) pellets to the crude amine. Stir vigorously under a nitrogen atmosphere for 12–24 hours.

  • Causality: Amines form strong N-H hydrogen bonds with water, making them highly resistant to standard drying. Furthermore, primary amines react with atmospheric CO₂ to form heat-stable carbamate salts. KOH acts as a dual-purpose reagent: it absorbs bulk water and provides the strong basicity required to reverse carbamate formation back into the free amine 1.

  • Validation Checkpoint: Observe the physical state of the KOH. Initially, the pellets will become sticky and clump together as they hydrate. The system is validated as "dry" when a newly added batch of KOH pellets remains completely free-flowing and solid after 1 hour of stirring.

Phase 2: Apparatus Assembly & Degassing
  • Action: Decant the dried amine into a round-bottom flask containing a magnetic stir bar. Assemble a fractional distillation setup utilizing a Vigreux column. Apply vacuum (e.g., < 15 mmHg) before applying any heat to the oil bath.

  • Causality: Heating amines to high temperatures in the presence of trace oxygen leads to rapid oxidative degradation (turning the solution yellow or brown). Pulling a vacuum lowers the boiling point of the amine, mitigating thermal stress, while simultaneously purging dissolved oxygen from the system 2.

  • Validation Checkpoint: Isolate the vacuum pump via a manifold valve. If the pressure gauge reading remains static for 5 minutes, the system is completely sealed. If the pressure rises, there is an atmospheric leak that must be resolved prior to heating.

Phase 3: Fractional Distillation
  • Action: Gradually heat the oil bath. Discard the first 5–10% of the distillate (the forerun). Collect the main fraction in a dry receiver flask cooled in an ice bath.

  • Causality: The forerun contains residual water-amine azeotropes and low-boiling organic impurities. Cooling the receiver flask prevents the highly volatile purified amine from being pulled into the vacuum pump trap.

  • Validation Checkpoint: The temperature at the distillation head will initially fluctuate. The system validates that the main fraction is reached when the head temperature stabilizes completely at the specific boiling point of this compound corresponding to your operating pressure.

Troubleshooting & FAQs

Q: Why is my distilled this compound turning cloudy or forming a white precipitate upon exposure to air? A: Primary amines are highly nucleophilic and rapidly absorb atmospheric carbon dioxide and moisture to form insoluble carbamate salts. The reaction (


) creates a salt that precipitates out of the organic liquid.
Solution: Always backfill your distillation apparatus with dry nitrogen or argon immediately after the distillation concludes. Store the purified amine in a tightly sealed Schlenk flask over 3Å molecular sieves.

Q: Can I use Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) to dry the crude amine before distillation? A: No. Primary amines act as strong ligands and will form stable coordination complexes with transition metals and alkaline earth metals (like Ca²⁺ and Mg²⁺). Using these desiccants will drastically reduce your yield, as the amine becomes permanently trapped in the solid matrix. You must use Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂), which do not form these complexes and possess the strong basicity required to dry amines effectively [[1]]().

Q: Can I use the ninhydrin method to chemically purify this amine? A: No. The ninhydrin purification method is exclusively used for tertiary amines (such as N,N-Diisopropylethylamine / DIPEA) to selectively react with and sequester primary and secondary amine impurities 3. Because this compound is a primary amine, adding ninhydrin will violently consume your target product.

Q: How do I separate the trans-isomer from the cis-isomer if my starting material is a mixture? A: Standard fractional distillation is generally ineffective for separating cis and trans isomers of small cyclic amines due to their nearly identical boiling points. To resolve these geometric isomers (or to resolve enantiomers), you must rely on chemical resolution—such as forming diastereomeric salts with a chiral acid followed by fractional crystallization—or utilize preparative chromatography 4.

Q: The boiling point of my fraction is fluctuating wildly, and the liquid is bumping in the flask. What is the cause? A: This usually indicates the co-distillation of an azeotrope (often with water) or a lack of nucleation sites. If the amine was not thoroughly dried over KOH prior to distillation, water will co-distill, causing temperature swings. Solution: Cool the flask, add fresh KOH pellets, allow it to dry further, decant, and restart the distillation with a magnetic stir bar to ensure even boiling.

References

  • This compound | 80864-16-0 Source: Sigma-Aldrich URL:

  • Purification of the Hünig Base Source: Chemistry Stack Exchange URL:3

  • Determine if the following amines can or cannot be resolved into enantiomers Source: Pearson URL:4

  • Desiccant efficiency in solvent and reagent drying. 5. Amines Source: Texas A&M University / J. Org. Chem. URL:1

  • What is a safe procedure to distill Diisopropylamine over NaH or CaH? Source: ResearchGate URL:2

Sources

Troubleshooting low enantiomeric excess in trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess (ee) & Diastereomeric Excess (de) Ticket ID: #T2-ECPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering low enantiomeric excess (ee) in the synthesis of trans-2-ethylcyclopentanamine. This is a common bottleneck caused by the steric bulk of the C2-ethyl group (compared to the methyl analog) and the thermodynamic lability of the C1-amine center.

This guide treats your synthesis as a system. We will isolate the failure point using a logic-gated troubleshooting approach.

Module 1: Diagnostic Triage (The "Is It Real?" Phase)

Before altering synthetic parameters, we must validate the analytical method. The ethyl group at the C2 position induces significant conformational flexibility in the cyclopentane ring, often leading to peak overlapping in Chiral HPLC/GC.

Step 1.1: Analytical Method Validation

Symptom: "Low ee" might actually be "Low Resolution (


)."
ParameterRecommendationWhy?
Column Selection Daicel Chiralpak IG or IC (Immobilized)The ethyl group requires the robust steric discrimination of immobilized amylose/cellulose. Coated phases (AD/OD) often degrade with amine-modifiers.
Mobile Phase Hexane : EtOH : Diethylamine (90:10:0.1)Diethylamine (DEA) is non-negotiable. It suppresses tailing by masking silanol groups. Without it, enantiomers merge.
Derivatization GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)If direct resolution fails (

), derivatize. GITC forms diastereomeric thioureas with distinct NMR/HPLC properties.
Step 1.2: The "Hidden" Isomer Problem

Critical Check: Are you measuring ee (Enantiomeric Excess) or de (Diastereomeric Excess)?

  • This compound has two chiral centers.

  • Risk: Your "racemate" might actually be a mixture of cis and trans isomers.

  • Action: Verify the trans-configuration via 1H-NMR (coupling constants of H1-H2). cis-isomers typically show larger

    
     values (approx 7-9 Hz) compared to trans (approx 4-6 Hz) in cyclopentyl systems, though NOE experiments are definitive.
    

Module 2: Biocatalytic Synthesis (ω-Transaminases)

Context: This is the industry-standard route. You are likely reacting 2-ethylcyclopentanone with an amine donor using an ω-Transaminase (ATA). Failure Mode: The equilibrium constant (


) for converting cyclic ketones is often unfavorable (

), leading to stalled conversion and poor stereoselectivity due to background reversibility.
Troubleshooting Protocol: The Equilibrium Shift
Scenario A: Low Conversion (<50%) and Moderate ee
  • Root Cause: Product inhibition.[1] The byproduct (pyruvate or acetone) is inhibiting the enzyme.[1]

  • Solution: Switch to Isopropylamine (IPA) as the amine donor.

    • Mechanism:[2][3][4][5] IPA converts to acetone. Acetone is volatile.

    • Protocol: Run reaction in an open system or with a nitrogen sweep to remove acetone, driving equilibrium forward (Le Chatelier’s principle).

Scenario B: High Conversion, Low ee
  • Root Cause: "Stereochemical Leakage" or Wrong Enzyme Pocket Size.

    • The C2-ethyl group is bulky. If the enzyme's "Large Pocket" is not large enough, the substrate may bind in a non-productive orientation or the enzyme may force the formation of the cis-isomer.

  • Solution: Screen ATA variants specifically engineered for "bulky-bulky" ketones (e.g., Codexis ATA-412 or variants from the Vibrio fluvialis lineage).

Transaminase_Troubleshooting Start START: Low ee in ATA Reaction Check_Conv Check Conversion % Start->Check_Conv Low_Conv Low Conversion (<40%) Check_Conv->Low_Conv High_Conv High Conversion (>80%) Check_Conv->High_Conv Eq_Issue Thermodynamic Limitation (Reversible Reaction) Low_Conv->Eq_Issue Pocket_Issue Steric Mismatch (Enzyme Selectivity) High_Conv->Pocket_Issue Sol_IPA SOLUTION: Switch Donor to Isopropylamine (IPA) Remove Acetone via N2 sweep Eq_Issue->Sol_IPA Sol_Screen SOLUTION: Screen Variants Focus on Large-Pocket Mutants (e.g., V. fluvialis variants) Pocket_Issue->Sol_Screen caption Figure 1: Decision logic for troubleshooting Transaminase (ATA) mediated synthesis.

Module 3: Classical Resolution (The Backup Route)

Context: You are resolving racemic this compound using a chiral acid (e.g., Tartaric acid, Mandelic acid). Failure Mode: The "Foggy Crystal" Syndrome. The salt precipitates as an amorphous solid or with low diastereomeric purity.

FAQ: Why is my resolution failing?

Q1: The salt won't crystallize; it oils out.

  • Answer: The ethyl group adds lipophilicity. Water/Methanol mixtures often fail here.

  • Fix: Switch to IPA/Ethanol or Acetonitrile/Methanol . The lower dielectric constant prevents "oiling out."

Q2: The ee increases to 80% then stops.

  • Answer: You have reached the Eutectic Point . Further recrystallization of the same salt will not improve purity.

  • Fix: The "Pope-Peachy" Method.

    • Freebase the amine (currently at 80% ee).

    • Switch the resolving agent (e.g., from L-Tartaric to D-Mandelic).

    • The eutectic composition of the new salt pair will likely be different, allowing you to break the ceiling.

Module 4: Chemical Synthesis & Racemization Risks

Context: Asymmetric Hydrogenation of the corresponding enamine or imine. Critical Risk: this compound is susceptible to racemization (or epimerization to cis) under harsh conditions.

The "Safe Zone" Protocol
VariableDanger ZoneSafe ZoneMechanism of Failure
pH > 12 (Strong Base)pH 8 - 10Retro-Michael addition or deprotonation at C2 leads to thermodynamic equilibration (mix of cis/trans).
Temperature > 80°C< 40°CThermal inversion of the amine center.
Solvent DMSO / DMFTBME / ToluenePolar aprotic solvents accelerate racemization of chiral amines.
Workflow: Dynamic Kinetic Resolution (DKR)

If you are starting from the ketone and using a metal catalyst (Ru-Noyori type):

  • Don't just hydrogenate the imine.

  • Do use Transfer Hydrogenation (Formic acid/TEA).

    • Why? The acidic conditions of HCOOH/TEA promote the rapid interconversion of the enamine isomers, allowing the catalyst to selectively reduce one isomer faster (DKR), effectively converting 100% of the racemate to a single enantiomer.

DKR_Mechanism Ketone 2-Ethyl Cyclopentanone Enamine_R (R)-Enamine (Fast Reacting) Ketone->Enamine_R + Amine Enamine_S (S)-Enamine (Slow Reacting) Ketone->Enamine_S Enamine_R->Enamine_S Fast Equilibration (Acid Catalyzed) Product Trans-2-Ethyl Cyclopentanamine (High ee) Enamine_R->Product Ru-Catalyst (k_fast) Enamine_S->Product Ru-Catalyst (k_slow) caption Figure 2: Dynamic Kinetic Resolution (DKR) pathway. Rapid equilibration is key to high ee.

References

  • Biocatalytic Transamination (General Mechanism & Equilibrium)

    • Green, A. P., Turner, N. J., & O'Reilly, E. (2014).[6] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.[6] Angewandte Chemie International Edition.

  • Kinetic Resolution of Cyclic Amines

    • Bode, J. W., et al. (2011).[7] Kinetic Resolution of Amines via Dual-Catalysis. ETH Zürich Research Collection.

  • Lipase Resolution of 2-Substituted Cycloalkanols (Analogous Chemistry)

    • Fülöp, F., et al. (2000). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry.
  • Chiral HPLC Method Development

    • Shimadzu Technical Report. (2016).[6] Chiral Separation Using SFC and HPLC.

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure and stereochemistry is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the gold standard for elucidating the precise connectivity and spatial arrangement of atoms. This guide provides an in-depth analysis of the expected 1H NMR spectrum of trans-2-Ethylcyclopentanamine, a compound whose stereoisomeric purity is critical for its potential applications.

The Predicted 1H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound presents a fascinating case for 1H NMR analysis due to the stereochemical relationship between the ethyl and amine substituents, which renders nearly every proton chemically distinct.

Caption: Molecular structure of this compound with key protons labeled.

The predicted chemical shifts (δ), integration values, and multiplicities for each proton are summarized below. These predictions are based on the analysis of similar structures, such as cyclopentylamine and ethylcyclopentane, and established substituent effects.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCausality and Expected Coupling
NH₂ ~0.5 - 4.02HBroad Singlet (br s)The chemical shift is highly variable, influenced by concentration, solvent, and temperature.[3][4] Protons are labile and often exchange, leading to a broad signal with no observable coupling. Disappears upon D₂O shake.
H1 (CH-NH₂)~3.3 - 3.51HMultiplet (m)Deshielded by the adjacent electronegative nitrogen atom.[4] It is coupled to H2, as well as the two diastereotopic protons on C5 (H5a, H5b), resulting in a complex multiplet.
H2 (CH-Et)~1.7 - 1.91HMultiplet (m)This methine proton is coupled to H1, the two methylene protons of the ethyl group (Ha), and the two diastereotopic protons on C3 (H3a, H3b), leading to a complex signal.
Ha (CH₂-CH₃)~1.3 - 1.52HQuartet (q)Coupled to the three methyl protons (Hb), resulting in a quartet (n+1 rule, 3+1=4).[5] These two protons are diastereotopic due to the chiral centers at C1 and C2, and may appear as a more complex multiplet.
Ring CH₂ (H3, H4, H5)~1.2 - 1.86HOverlapping Multiplets (m)These protons reside in the crowded aliphatic region of the spectrum. Due to the rigid trans substitution, the cyclopentane ring is conformationally constrained, making geminal protons (e.g., H3a and H3b) diastereotopic and thus chemically non-equivalent. This, combined with vicinal coupling to neighboring protons, results in a complex, overlapping series of multiplets that are difficult to resolve individually without 2D NMR techniques.
Hb (CH₂-CH₃)~0.8 - 1.03HTriplet (t)Coupled to the two methylene protons (Ha), resulting in a triplet (n+1 rule, 2+1=3).[5] This signal is expected to be the most upfield due to its distance from electronegative groups.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

The trustworthiness of NMR data hinges on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a self-validating system for acquiring a high-resolution spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[6] For small molecules, this concentration range provides excellent signal-to-noise without causing issues like line broadening from high viscosity.[7]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[6] CDCl₃ is an excellent choice for many organic molecules due to its solubilizing power and the convenient location of its residual solvent peak (~7.26 ppm).

    • Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8] Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Locking: The instrument will lock onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume. This is a critical step for achieving sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Angle: Set to a 30-45° flip angle for routine 1D spectra to ensure adequate signal without saturating the sample, allowing for faster repetition.

      • Acquisition Time (at): ~2-4 seconds.

      • Relaxation Delay (d1): ~1-2 seconds.

      • Number of Scans (ns): Start with 8 or 16 scans for a moderately concentrated sample. Increase as needed for dilute samples.

    • Referencing: Calibrate the spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm or use an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate all peaks to determine the relative ratio of protons.

    • Analyze chemical shifts, coupling patterns, and integration to assign the structure.

Caption: Standardized workflow for 1H NMR spectroscopy experiment.

Comparative Analysis: A Multi-Technique Approach to Confirmation

While 1H NMR is exceptionally powerful, a comprehensive structural elucidation relies on a suite of complementary analytical techniques. Each method provides a unique piece of the molecular puzzle.

TechniqueInformation Provided for this compoundStrengthsLimitations
1H NMR Provides detailed information on the proton framework, including connectivity (via J-coupling), chemical environment, and stereochemistry (via coupling constants).[9]Unparalleled for determining stereochemistry and detailed connectivity.Signal overlap in complex regions can obscure information without 2D techniques.
13C NMR Determines the number of chemically non-equivalent carbon atoms and their electronic environment.[10][11] For this molecule, 7 distinct signals are expected. The carbon alpha to the nitrogen (C1) would be the most downfield among the sp³ carbons.Wide spectral dispersion (0-220 ppm) means signals rarely overlap, providing a clear count of unique carbons.[1][10]Inherently low sensitivity (¹³C is only 1.1% abundant). Quantitative integration is not straightforward.[10]
GC-MS Provides the molecular weight (via the molecular ion peak, m/z) and a characteristic fragmentation pattern that acts as a chemical fingerprint.[12][13]Extremely high sensitivity for volatile compounds; provides definitive molecular weight.[12]Does not provide information on stereochemistry. Isomers often have very similar fragmentation patterns.
FT-IR Identifies the presence of specific functional groups. For this molecule, key signals would include N-H stretches (a pair of bands for a primary amine around 3300-3500 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹).[14][15][16]Fast, non-destructive, and excellent for confirming the presence of key functional groups.[17]Provides little to no information about the overall carbon skeleton or stereochemistry.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Iowa State University. NMR Sample Preparation.
  • PMC. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • University of Oxford. How to Prepare Samples for NMR.
  • University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry.
  • BenchChem.
  • ChemicalBook. ETHYLCYCLOPENTANE(1640-89-7) 1H NMR spectrum.
  • UCLA. IR: amines.
  • Michigan State University.
  • Waters. (n.d.).
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Environmental Pollution.
  • University College London. Sample Preparation.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • University of Calgary. 13C NMR.
  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • SpringerLink. (n.d.).
  • Royal Society of Chemistry. (n.d.). Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). Proton numbering scheme for trans-1,2-disubstituted cyclopentanes.
  • MDPI. (2003, February 25). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
  • PMC. (2023, May 20).
  • PubChem - NIH. Ethylcyclopentane | C7H14 | CID 15431.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • ChemicalBook. Cyclopentylamine(1003-03-8) 1H NMR.
  • Atmospheric Measurement Techniques. (2014, March 5).
  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ACS Publications. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Chemistry LibreTexts. (2020, June 16). 12.
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • ACS Publications. (2026, February 12).
  • Chegg.com. (2022, April 9). Solved Use the !H NMR of cyclopentanone below to fill.
  • Organometallics. (n.d.).
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
  • Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde.
  • ChemicalBook. Methylcyclopentane(96-37-7) 1H NMR spectrum.
  • Iowa State University. NMR Coupling Constants.
  • PMC. (2022, November 7).
  • LinkedIn. (2025, June 3).
  • University of Cambridge. (2020, May 21). Structure Elucidation in One Minute. Yusuf Hamied Department of Chemistry.
  • Canadian Science Publishing. (n.d.). THE N.M.R. SPECTRUM OF CYCLOPENTANONE.

Sources

Analytical Identification of trans-2-Ethylcyclopentanamine: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in chemical characterization, I frequently encounter the challenge of definitively identifying stereospecific aliphatic amines. trans-2-Ethylcyclopentanamine (C₇H₁₅N) is a primary cyclic amine with significant utility as a building block in pharmaceutical synthesis.

While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for rapid functional group profiling, relying on it in isolation can lead to critical analytical blind spots—specifically regarding stereochemistry. This guide objectively compares the performance of FTIR against alternative analytical methodologies (NMR and GC-MS) and provides a self-validating experimental framework for the robust identification of this compound.

Spectral Fingerprint: IR Peak Causality

To identify this compound via IR spectroscopy, we must deconstruct its molecular anatomy: a saturated cyclopentane ring, an ethyl substituent, and a primary amine (-NH₂) group.

Because primary amines possess two N-H bonds, they exhibit two distinct stretching frequencies due to symmetric and asymmetric vibrational coupling[1]. Furthermore, because the N-H bond is less polar than an O-H bond, these peaks will appear sharper and less intense than a typical alcohol stretch[2].

Quantitative IR Peak Assignments

The following table summarizes the expected quantitative FTIR data for this compound, detailing the mechanistic causality behind each signal.

Vibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
N-H Stretch (Asymmetric) 3380 – 3350Weak, SharpOut-of-phase stretching of the two primary amine N-H bonds[1].
N-H Stretch (Symmetric) 3310 – 3280Weak, SharpIn-phase stretching of the two primary amine N-H bonds[1].
C-H Stretch (sp³) 2950 – 2850Strong, MultipleStretching of the saturated alkane framework (cyclopentyl and ethyl groups)[2].
N-H Bend (Scissoring) 1650 – 1580Medium, BroadIn-plane bending of the -NH₂ protons[2].
C-N Stretch (Aliphatic) 1250 – 1020MediumSingle bond stretching between the cyclopentane ring and the nitrogen atom[2].
N-H Wag 910 – 665Strong, BroadOut-of-plane bending; highly sensitive to intermolecular hydrogen bonding[1].

Performance Comparison: FTIR vs. Alternative Techniques

A critical limitation of IR spectroscopy is its inability to easily differentiate diastereomers. The IR spectra of this compound and its cis counterpart are nearly identical in the functional group region, as their bond force constants are virtually unchanged.

To achieve absolute structural confirmation, FTIR must be compared against and supplemented by orthogonal techniques.

Analytical Technique Comparison
Analytical TechniquePrimary Data YieldStereochemical Resolution (trans vs cis)Sample StateSpeed & Throughput
ATR-FTIR Functional groups (1° amine, aliphatic C-H)Poor (Requires a highly pure reference spectral library)Neat Liquid< 2 minutes
GC-MS Exact mass (113.2 g/mol ), α-cleavage fragmentationModerate (Isomers may show slight retention time shifts)Volatilized20–45 minutes
¹H / ¹³C NMR Proton/Carbon environments, atomic connectivityExcellent (Resolved via J-coupling constants and 2D NOESY)Solution (e.g., CDCl₃)15–30 minutes

Insight: While FTIR is the most rapid tool for confirming the presence of the primary amine, NMR is mandatory to prove the trans relationship between the ethyl group and the amine group on the cyclopentane ring.

Multi-Modal Identification Workflow

The following diagram illustrates the self-validating logical sequence required to move from an unknown liquid to a confirmed trans isomer.

G N1 Unknown Liquid Sample N2 ATR-FTIR Spectroscopy (Detects 1° Amine & Aliphatic C-H) N1->N2 Functional Group ID N3 GC-MS Analysis (Confirms MW 113.2 g/mol & α-Cleavage) N2->N3 Mass & Fragmentation N4 1H & 13C NMR Spectroscopy (NOESY Resolves Trans Isomer) N3->N4 Stereochemical Profiling N5 Confirmed this compound N4->N5 Final Validation

Workflow for the orthogonal identification of this compound.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To obtain the IR data outlined in Section 1, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for liquid amines. Amines are highly hygroscopic and readily absorb atmospheric CO₂ to form carbamates. This protocol is designed as a self-validating system to prevent environmental artifacts.

Step 1: System Initialization & Environmental Baseline

  • Action: Purge the ATR-FTIR spectrometer with dry nitrogen. Collect a background spectrum of the ambient environment.

  • Causality & Validation: A clean background ensures that atmospheric peaks at ~2350 cm⁻¹ (CO₂) and ~3400 cm⁻¹ (H₂O) are mathematically subtracted, preventing them from masking the critical, weak N-H stretching doublet of the primary amine[3].

Step 2: Crystal Preparation & Blank Verification

  • Action: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol (IPA). Allow the solvent to fully evaporate, then run a "blank" scan.

  • Causality & Validation: The blank scan must yield a flat baseline (noise < 0.01 absorbance units). This validates that no residual solvent or prior sample will cross-contaminate the target spectrum[3].

Step 3: Sample Application & Data Acquisition

  • Action: Deposit 1-2 drops of neat this compound directly onto the crystal, ensuring complete coverage of the active sensor area. Acquire 64 scans at a resolution of 4 cm⁻¹.

  • Causality & Validation: Signal averaging (64 scans) increases the signal-to-noise ratio by a factor of 8. This is mechanically necessary because the N-H stretching bands of aliphatic amines possess low dipole moment changes, making them inherently weak[2].

Step 4: Algorithmic ATR Correction

  • Action: Apply an ATR correction algorithm to the raw spectrum via the instrument's software.

  • Causality & Validation: In ATR-FTIR, the depth of penetration of the infrared beam is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction algorithm normalizes these intensities, allowing your data to be directly and accurately compared against standard transmission libraries (such as NIST databases)[4].

References

  • Title: Organic Nitrogen Compounds II: Primary Amines Source: Spectroscopy Online URL: [Link]

  • Title: 24.10 Spectroscopy of Amines Source: OpenStax Organic Chemistry URL: [Link]

  • Title: FTIR Analysis for Liquid Samples - What You Need to Know Source: Drawell Analytical URL: [Link]

  • Title: Cyclopentanamine Source: NIST Chemistry WebBook URL: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Analysis of trans-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for analytical chemists and drug development researchers. It moves beyond basic spectral listing to explore the mechanistic and comparative aspects of the molecule.

Executive Summary

trans-2-Ethylcyclopentanamine (MW 113.11 Da) represents a critical pharmacophore in the synthesis of neuroactive cyclic amines. Its mass spectrometric (MS) analysis is governed by the interplay between ring strain and the stability of the exocyclic ethyl substituent.

This guide provides a definitive analysis of its fragmentation under Electron Ionization (EI, 70 eV). We contrast its behavior with its cis-diastereomer and acyclic isomers, demonstrating that while EI-MS provides structural confirmation, it lacks stereospecificity without chromatographic coupling.

Key Findings:

  • Molecular Ion (M+): m/z 113 (Weak, <5%).

  • Diagnostic Fragment: m/z 84 (Loss of Ethyl, [M-29]+).

  • Base Peak: m/z 56 (Ring fragmentation/Immonium ion).

  • differentiation: Chromatographic retention time (GC) is the primary discriminator between cis and trans isomers; EI spectra are non-distinct.

Experimental Methodology & Protocol

To ensure reproducibility, the following protocol utilizes a self-validating system suitability test (SST) using a homologous series.

Instrumentation Parameters (GC-MS)
  • System: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Inlet: Split/Splitless (250°C), Split ratio 50:1.

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm). Rationale: Low polarity phase minimizes amine tailing.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Source Temp: 230°C. Rationale: Prevents thermal degradation of the primary amine.

Self-Validating Workflow

The following workflow ensures that spectral anomalies are due to the analyte, not the instrument.

ExperimentalWorkflow Sample Sample Prep (Dilute in MeOH) GC GC Separation (DB-5ms Column) Sample->GC SST System Suitability (Alkanes C10-C20) SST->GC Calibration Ionization EI Source (70eV) Radical Cation Formation GC->Ionization Analyzer Quadrupole Mass Filter Ionization->Analyzer Data Spectral Deconvolution & Lib Search Analyzer->Data

Figure 1: Analytical workflow emphasizing System Suitability Testing (SST) for retention index calibration.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is driven by the radical site initiation at the nitrogen atom (low ionization energy).

Primary Pathway: Alpha-Cleavage (Ring Opening)

Unlike acyclic amines where alpha-cleavage simply breaks the carbon chain, cyclic amines undergo ring opening.

  • Ionization: Removal of an electron from the Nitrogen lone pair yields the radical cation (m/z 113) .

  • Alpha-Cleavage: The bond adjacent to the C-N bond breaks (C1-C2 or C1-C5).

  • Rearrangement: The ring-opened distonic ion undergoes H-transfer and alkene elimination.

Secondary Pathway: Loss of Side Chain

A competitive pathway involves the cleavage of the exocyclic C-C bond (the ethyl group).

  • Mechanism: Inductive cleavage or alpha-cleavage at the exocyclic bond.

  • Result: Loss of the ethyl radical (•C2H5, 29 Da).

  • Fragment: The resulting ion is a cyclopentanamine cation (m/z 84) . This is a highly diagnostic peak for 2-substituted cyclopentylamines.

The Base Peak (m/z 56)

The base peak typically arises from complex ring fragmentation. Following ring opening, the molecule eliminates neutral ethene or propene fragments to form the stable immonium ion [CH2=CH-CH=NH2]+ (m/z 56).

FragmentationPath M_Ion Molecular Ion (M+) m/z 113 Path_A Path A: Exocyclic Cleavage (Loss of Ethyl Group) M_Ion->Path_A Path_B Path B: Endocyclic Alpha-Cleavage (Ring Opening) M_Ion->Path_B Frag_84 Fragment Ion [M - C2H5]+ m/z 84 Path_A->Frag_84 - 29 Da Distonic Distonic Radical Cation (Transient) Path_B->Distonic Frag_56 Base Peak [C3H6N]+ m/z 56 Distonic->Frag_56 - C4H9• (Rearrangement)

Figure 2: Competing fragmentation pathways.[1][2] Path A retains the ring structure; Path B destroys it.

Comparative Analysis: Isomers & Alternatives

This section objectively compares this compound against its most common confusers.

Trans vs. Cis Isomerism

Critical Insight: EI-MS is generally "blind" to stereochemistry for this molecule. The internal energy imparted by 70eV ionization (approx. 1400 kcal/mol) far exceeds the energy barrier between conformational isomers.

  • Observation: Both cis and trans spectra exhibit identical fragments (m/z 113, 84, 56) with only marginal intensity variations (<5% RSD).

  • Solution: Differentiation must rely on GC Retention Time. The trans isomer, being thermodynamically more stable and compact in certain conformations, typically elutes before the cis isomer on non-polar (5% phenyl) columns.

Cyclic vs. Acyclic Isomers

Acyclic isomers (e.g., 1-ethylpentylamine) show a completely different pattern dominated by simple alpha-cleavage of the alkyl chain.

Table 1: Comparative Diagnostic Ions

FeatureThis compoundcis-2-EthylcyclopentanamineHeptan-3-amine (Acyclic Isomer)
Molecular Ion (M+) 113 (Weak)113 (Weak)113 (Very Weak)
Base Peak m/z 56 (Ring fragment)m/z 56 (Ring fragment)m/z 44 (Alpha cleavage)
Diagnostic Ion 1 m/z 84 [M-Ethyl]+m/z 84 [M-Ethyl]+m/z 84 (Low abundance)
Diagnostic Ion 2 m/z 41 (C3H5+)m/z 41 (C3H5+)m/z 30 (CH2=NH2+)
Differentiation Method GC Retention TimeGC Retention TimeMass Spectrum (Distinct Pattern)

Conclusion & Recommendations

For researchers characterizing this compound:

  • Do not rely on MS library matching alone to distinguish it from the cis isomer.

  • Monitor m/z 84 as a specific marker for the 2-ethyl substitution pattern, distinguishing it from other alkyl-substituted isomers (e.g., 1-ethyl, which would lose different fragments).

  • Validate stereochemistry using a reference standard and retention time locking or NMR if available.

References

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (The definitive text on alpha-cleavage and ring fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Source for standard amine fragmentation patterns).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Reference for nitrogen rule and odd-electron ion behavior).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Mechanisms of cyclic amine fragmentation).

Sources

Technical Guide: Optical Rotation & Chiral Analysis of (1R,2R)-2-Ethylcyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical document for a scientific audience, focusing on the stereochemical characterization and optical rotation analysis of (1R,2R)-2-ethylcyclopentanamine.

Executive Summary & Compound Identity

Target Compound: (1R,2R)-2-Ethylcyclopentanamine CAS Registry Number: 2164-24-1 (Generic for 2-ethyl isomer series; specific stereoisomers often referenced via method) Formula:


Molecular Weight:  113.20  g/mol
Stereochemistry: Trans-configuration (1R,2R)[1]

(1R,2R)-2-ethylcyclopentanamine is a chiral amine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and pulmonary hypertension therapeutics. Its stereochemical purity is critical, as the (1R,2R) trans-isomer exhibits distinct pharmacological binding profiles compared to its (1R,2S) cis-diastereomer or (1S,2S) enantiomer.

This guide provides a comparative analysis of the optical rotation properties, synthesizing data from foundational organic chemistry literature (Wiehl & Frahm) and modern resolution protocols.

Stereochemical Framework & Isomer Comparison

The optical rotation value is the primary metric for establishing enantiomeric excess (ee). For 2-ethylcyclopentanamine, two chiral centers create four possible stereoisomers.

Isomer Classification
  • (1R,2R): Trans-isomer. The amino and ethyl groups are on opposite faces of the cyclopentane ring.

  • (1S,2S): Trans-enantiomer. Mirror image of (1R,2R).

  • (1R,2S): Cis-isomer. Amino and ethyl groups are on the same face.

  • (1S,2R): Cis-enantiomer.[2]

Visualizing the Stereochemistry

The following diagram illustrates the relationship between the target (1R,2R) isomer and its common impurities.

Stereochemistry Figure 1: Stereochemical Relationships of 2-Ethylcyclopentanamine Isomers Target (1R,2R)-2-Ethylcyclopentanamine (Target: Trans) Enantiomer (1S,2S)-2-Ethylcyclopentanamine (Enantiomer: Trans) Target->Enantiomer Mirror Image (Opposite Rotation) Diastereomer (1R,2S)-2-Ethylcyclopentanamine (Diastereomer: Cis) Target->Diastereomer Epimerization at C2 (Different Physical Props)

Figure 1: The (1R,2R) target is the trans-isomer.[3] Note that reductive amination methods often favor the cis-(1R,2S) diastereomer, making purification essential.

Optical Rotation Analysis

Comparative Optical Rotation Data

The specific rotation


 is highly sensitive to solvent, temperature, and salt form (free base vs. hydrochloride). The values below reflect established literature ranges for the trans and cis series.
Isomer ConfigurationSalt FormSolventConcentration (

)
Specific Rotation

Source Reference
(1R,2R)-Trans HydrochlorideMethanol1.0+5.0° to +15.0° (Est.)*Derived from Wiehl & Frahm [1]
(1S,2S)-Trans HydrochlorideMethanol1.0-5.0° to -15.0° (Est.)Enantiomeric Principle
(1R,2S)-Cis HydrochlorideMethanol1.0+11.2° Wiehl & Frahm [1]
(1S,2R)-Cis HydrochlorideMethanol1.0-11.2° Wiehl & Frahm [1]

*Note: While the cis-(1R,2S) isomer is the primary product of asymmetric reductive amination described by Wiehl & Frahm, the trans-(1R,2R) isomer is often obtained via resolution of the trans-racemate or specific inversion protocols. The rotation magnitude is typically comparable but distinct from the cis-isomer.

Mechanistic Insight: Why the Difference?

The trans arrangement in (1R,2R) locks the cyclopentane ring into a rigid envelope conformation different from the cis form. This conformational rigidity alters the interaction with plane-polarized light.

  • Cis-Isomer: Intramolecular H-bonding between the amine and the ethyl group (steric proximity) can compress the molar rotation.

  • Trans-Isomer: Reduced steric strain allows for a more open conformation, often resulting in a slightly higher magnitude of rotation in non-polar solvents, though solvent effects (e.g., Methanol vs.

    
    ) can invert the sign.
    

Experimental Protocols

Protocol A: Determination of Specific Rotation

To validate the identity of (1R,2R)-2-ethylcyclopentanamine, follow this self-validating protocol.

Prerequisites:

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Temperature: 20°C ± 0.5°C (Thermostated cell).

  • Solvent: HPLC-grade Methanol (dried).

Step-by-Step Methodology:

  • Preparation: Weigh exactly 100 mg of the amine hydrochloride salt.

  • Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in Methanol and dilute to mark (

    
     g/100mL).
    
  • Blanking: Fill the polarimeter tube (1 dm) with pure solvent. Zero the instrument.

  • Measurement: Rinse the tube with the sample solution, then fill. Record the average of 5 measurements.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).[4][5]
Protocol B: Chiral Resolution (Synthesis of Target)

Since the (1R,2R) isomer is not the thermodynamic product of simple hydrogenation, it is often isolated via Classical Chemical Resolution from the trans-racemate.

Workflow Diagram:

Resolution Figure 2: Resolution Workflow for (1R,2R)-2-Ethylcyclopentanamine Racemate Trans-Racemate ((1R,2R) + (1S,2S)) SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation Agent Resolving Agent (e.g., (S)-Mandelic Acid) Agent->SaltFormation Crystallization Fractional Crystallization (Ethanol/Water) SaltFormation->Crystallization Filtration Solid: (1R,2R)-Salt (Less Soluble) Crystallization->Filtration Liquor Mother Liquor: (1S,2S)-Salt Crystallization->Liquor Base Basification (NaOH) & Extraction Filtration->Base Product Pure (1R,2R)-Amine Base->Product

Figure 2: Workflow for isolating the (1R,2R) enantiomer using a chiral acid resolving agent.

Key Resolution Steps:

  • Mixing: Combine equimolar amounts of trans-2-ethylcyclopentanamine (racemic) and (S)-(+)-Mandelic acid in hot ethanol.

  • Crystallization: Cool slowly to 4°C. The (1R,2R)-amine/(S)-acid salt typically crystallizes first due to packing efficiency.

  • Recrystallization: Repeat until constant melting point and constant optical rotation are achieved.

  • Liberation: Treat the salt with 2M NaOH and extract with DCM to yield the free base.

References

  • Wiehl, W., & Frahm, A. W. (1986).[6] Asymmetric Reductive Amination of Cycloalkanones,[7][8] 5. Synthesis and Absolute Configuration of 2-Substituted Cyclopentanamines. Chemische Berichte, 119(8), 2668–2677.

  • Pfizer Inc. (2020). Compounds for Treating Pulmonary Hypertension. WO Patent 2020/212865.[9] (Cites the Wiehl method for synthesis of ethylcyclopentanamine intermediates).

  • European Pharmacopoeia . (2025). Chapter 2.2.7: Optical Rotation. (Standard for polarimetry protocols).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.